Methyl 3-amino-6-iodopyrazine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-6-iodopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLARAKNPMCCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454772 | |
| Record name | Methyl 3-amino-6-iodopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1458-16-8 | |
| Record name | Methyl 3-amino-6-iodopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 3-amino-6-iodopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient two-step synthesis pathway for Methyl 3-amino-6-iodopyrazine-2-carboxylate, a key intermediate in the development of novel therapeutic agents. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid researchers in its practical application.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the esterification of 3-aminopyrazine-2-carboxylic acid to yield the intermediate, Methyl 3-aminopyrazine-2-carboxylate. The subsequent step is the regioselective iodination of this intermediate at the 6-position of the pyrazine ring to afford the final product.
Experimental Protocols
Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate
This procedure outlines the Fischer esterification of 3-aminopyrazine-2-carboxylic acid.
Materials:
-
3-aminopyrazine-2-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 3-aminopyrazine-2-carboxylic acid (1.0 eq).
-
Add methanol to the flask (approximately 10 mL per gram of carboxylic acid).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (0.5 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then chill in an ice bath.
-
Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water.
-
Dry the product under vacuum to obtain Methyl 3-aminopyrazine-2-carboxylate as a yellow to brown solid.
Step 2: Synthesis of this compound
This procedure describes the iodination of Methyl 3-aminopyrazine-2-carboxylate using N-iodosuccinimide (NIS).
Materials:
-
Methyl 3-aminopyrazine-2-carboxylate
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to reduce any unreacted iodine.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Quantitative Data
| Step | Reactant | Product | Reagents | Solvent | Yield | Melting Point (°C) |
| 1 | 3-Aminopyrazine-2-carboxylic Acid | Methyl 3-aminopyrazine-2-carboxylate | H₂SO₄ | Methanol | ~85% | 169-172 |
| 2 | Methyl 3-aminopyrazine-2-carboxylate | This compound | NIS, TFA | DCM or MeCN | Not specified | Not specified |
Note: The yield for Step 2 is dependent on the specific reaction conditions and purification method and may require optimization.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures.
This comprehensive guide provides the necessary information for the successful synthesis of this compound. Researchers are advised to follow standard laboratory safety procedures and to perform reactions in a well-ventilated fume hood.
Physical properties of "Methyl 3-amino-6-iodopyrazine-2-carboxylate"
An In-depth Technical Guide to the Physical Properties of Methyl 3-amino-6-iodopyrazine-2-carboxylate
This technical guide provides a comprehensive overview of the known physical properties of this compound, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document collates available data from various sources and presents it in a structured format, supplemented with generalized experimental protocols for the determination of these properties.
Chemical Identity
-
Chemical Name: this compound
-
CAS Number: 1458-16-8[1]
-
Molecular Formula: C₆H₆IN₃O₂[2]
-
Synonyms: 3-Amino-6-iodopyrazine-2-carboxylic acid methyl ester, Methyl 3-amino-6-iodo-pyrazine-2-carboxylate
Physical Properties
The physical characteristics of a compound are crucial for its handling, formulation, and development as a potential therapeutic agent. The table below summarizes the key physical properties of this compound.
| Property | Value | Source |
| Appearance | Solid (predicted) | - |
| Melting Point | 200-202 °C | [1] |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble (23 g/L at 25 °C) | [1] |
| Density | 2.020 ± 0.06 g/cm³ (at 20 °C) | [1] |
Note: The reported solubility and density are calculated values and may not represent experimentally determined results.
Experimental Protocols
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity, whereas a broad range can indicate the presence of impurities.
Principle: A small, finely powdered sample of the solid is heated slowly, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small amount of this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (2-3 mm in height) is packed into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (200 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
Solubility Determination (Qualitative)
Understanding a compound's solubility in various solvents is essential for purification, reaction chemistry, and formulation.
Principle: A small, known amount of the solute is added to a known volume of a solvent, and its dissolution is observed at a specific temperature.
Apparatus:
-
Test tubes and rack
-
Vortex mixer
-
Spatula
-
Graduated cylinders or pipettes
Procedure:
-
A small, pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
A known volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) is added to each test tube.
-
The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes).
-
The samples are allowed to stand, and the dissolution is visually observed.
-
Solubility is typically categorized as:
-
Soluble: The entire solid dissolves.
-
Sparingly soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Logical Workflow for Physical Characterization
The following diagram illustrates a general workflow for the physical and chemical characterization of a newly synthesized compound like this compound.
Caption: General workflow for compound characterization.
References
Technical Guide: Physicochemical Properties of Methyl 3-amino-6-iodopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of Methyl 3-amino-6-iodopyrazine-2-carboxylate, a compound of interest in chemical and pharmaceutical research. This document outlines its melting point and solubility, provides standardized experimental protocols for determining these properties, and includes a workflow for the general physicochemical characterization of a chemical compound.
Core Physicochemical Data
The quantitative data for this compound (CAS No: 1458-16-8) are summarized below. These values are crucial for handling, formulation, and quality control.
| Property | Value | Conditions | Source |
| Melting Point | 200-202 °C | Not Specified | [1] |
| Solubility | 23 g/L (Sparingly soluble) | In water at 25 °C (Calculated) | [1] |
Detailed Experimental Protocols
The following sections describe standardized methodologies for the experimental determination of melting point and solubility, based on established pharmacopeial and international guidelines.
Melting Point Determination (Capillary Method)
This protocol is based on the principles outlined in the U.S. Pharmacopeia (USP) <741> and general organic chemistry practices.[1][2][3][4]
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a crystalline solid.
Apparatus:
-
Melting point apparatus with a heating block or oil bath.
-
Calibrated thermometer or digital temperature probe.
-
Glass capillary tubes (typically 0.8-1.2 mm internal diameter).[1]
-
Mortar and pestle.
-
Sample packing wire or rod.
Procedure:
-
Sample Preparation: The sample must be completely dry and in the form of a fine powder to ensure uniform heat transfer.[5] If necessary, gently grind the crystalline sample using a mortar and pestle.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom, sealed end of the tube. A packed column height of 2.5-3.5 mm is recommended.[1]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the initial heating rate to be rapid to approach the expected melting point quickly.
-
When the temperature is approximately 5-10 °C below the anticipated melting point, reduce the heating rate to about 1-2 °C per minute.[1] A slower ramp rate is critical for accurate determination.
-
-
Data Recording:
-
Onset of Melting (T1): Record the temperature at which the first drop of liquid is observed.
-
Completion of Melting (T2): Record the temperature at which the last solid particle melts, resulting in a clear liquid.
-
The melting range is reported as T1 - T2. For pure substances, this range is typically narrow.
-
Aqueous Solubility Determination (Flask Method)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 105, suitable for substances with solubility above 10⁻² g/L.[6][7][8][9][10]
Objective: To determine the saturation concentration of a substance in water at a specific temperature.
Apparatus:
-
Constant temperature water bath or shaker.
-
Glass flasks with stoppers.
-
Analytical balance.
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane).
-
A suitable analytical method for concentration measurement (e.g., HPLC, UV-Vis Spectroscopy).
Procedure:
-
Preliminary Test: A preliminary test is often conducted to estimate the approximate solubility and the time required to reach equilibrium.[7][8]
-
Equilibration:
-
Add an excess amount of the solid substance to a flask containing a known volume of distilled or deionized water.
-
Place the flask in a constant temperature bath (e.g., 25 °C) and agitate (stir or shake) for a sufficient period to allow equilibrium to be reached (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand at the same constant temperature to let undissolved solids settle.
-
Separate the saturated aqueous solution from the excess solid. This is typically achieved by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated solution.
-
Determine the concentration of the solute in the solution using a pre-validated analytical method (e.g., HPLC).
-
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in g/L or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity, such as this compound.
Caption: Workflow for Physicochemical Characterization.
References
- 1. thinksrs.com [thinksrs.com]
- 2. scribd.com [scribd.com]
- 3. thinksrs.com [thinksrs.com]
- 4. uspbpep.com [uspbpep.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. filab.fr [filab.fr]
- 7. Water Solubility | Scymaris [scymaris.com]
- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]
- 9. laboratuar.com [laboratuar.com]
- 10. oecd.org [oecd.org]
Spectroscopic and Synthetic Profile of Methyl 3-amino-6-iodopyrazine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and synthetic context of Methyl 3-amino-6-iodopyrazine-2-carboxylate, a key intermediate in the development of novel therapeutic agents. This document is intended to serve as a comprehensive resource, offering predicted spectroscopic data, standardized experimental protocols for its characterization, and a visualization of its role in synthetic pathways.
Spectroscopic Data Summary
The following tables summarize the predicted and reported spectroscopic data for this compound. These values are derived from established principles of spectroscopic interpretation and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| 8.50 | Singlet | 1H | Pyrazine C5-H | Reported value in DMSO-d6.[1][2] |
| ~7.0-7.5 | Broad Singlet | 2H | -NH₂ | Chemical shift can vary with solvent and concentration. |
| 3.89 | Singlet | 3H | -OCH₃ | Typical range for a methyl ester. |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~165 | C=O (ester) | Expected range for a carbonyl carbon in an ester. |
| ~150 | C3-NH₂ | Aromatic carbon attached to the amino group. |
| ~145 | C5-H | Aromatic carbon bearing a proton. |
| ~140 | C2-C=O | Aromatic carbon attached to the carboxylate group. |
| ~118 | C6-I | Aromatic carbon attached to iodine; significant upfield shift due to the heavy atom effect. |
| ~52 | -OCH₃ | Methyl carbon of the ester. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3450 - 3300 | Medium, Doublet | N-H stretch | Primary Amine |
| ~3100 | Weak | Aromatic C-H stretch | Pyrazine Ring |
| ~2950 | Weak | Aliphatic C-H stretch | Methyl Ester |
| 1730 - 1710 | Strong | C=O stretch | Ester Carbonyl |
| 1620 - 1580 | Medium | C=C stretch | Pyrazine Ring |
| 1250 - 1200 | Strong | C-O stretch | Ester |
| ~1100 | Medium | C-N stretch | Amino Group |
| Below 800 | Medium | C-I stretch | Iodo Substituent |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation | Notes |
| 279 | [M]⁺ | Molecular ion peak. |
| 248 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |
| 220 | [M - COOCH₃]⁺ | Loss of the entire methyl carboxylate group. |
| 152 | [M - I]⁺ | Loss of the iodine atom. |
UV-Vis Spectroscopy
Table 5: Predicted UV-Vis Absorption Maxima
| λmax (nm) | Solvent | Electronic Transition | Notes |
| ~260-280 | Ethanol/Methanol | π → π | Typical for substituted pyrazine systems.[3] |
| ~320-350 | Ethanol/Methanol | n → π | Lower intensity absorption at longer wavelength.[3] |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of -2 to 12 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of 0 to 200 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.
-
EI: Introduce the sample via a direct insertion probe or a gas chromatograph inlet.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200 to 600 nm.
-
-
Data Processing: The instrument software will automatically subtract the baseline to provide the absorbance spectrum of the compound. Identify the wavelength(s) of maximum absorbance (λmax).
Synthetic Pathway and Logical Relationships
This compound is a valuable synthetic intermediate. Its synthesis typically involves the iodination of Methyl 3-aminopyrazine-2-carboxylate. It can then be used in a variety of cross-coupling reactions to introduce further molecular diversity.[4][5][6] The following diagram illustrates a key synthetic transformation where it serves as a precursor.
Caption: Synthetic utility of this compound.
References
- 1. 3-AMINO-6-IODOPYRAZINE-2-CARBOXYLIC ACID METHYL ESTER | 1458-16-8 [chemicalbook.com]
- 2. 3-AMINO-6-IODOPYRAZINE-2-CARBOXYLIC ACID METHYL ESTER CAS#: 1458-16-8 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR of Methyl 3-amino-6-iodopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of Methyl 3-amino-6-iodopyrazine-2-carboxylate. Due to the absence of publicly available experimental NMR data for this compound, this guide presents predicted ¹H and ¹³C NMR data obtained from computational models. It also includes a generalized experimental protocol for the acquisition of NMR spectra and a workflow diagram for NMR data analysis, intended to serve as a practical reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Structure and Overview
This compound is a halogenated pyrazine derivative with potential applications as a building block in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. The presence of an amino group, an ester, and an iodine atom on the pyrazine ring suggests a unique electronic environment, which is reflected in its NMR spectra.
Chemical Structure:
Molecular Formula: C₆H₆IN₃O₂ CAS Number: 1458-16-8
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were computationally generated and should be considered as estimates. Experimental verification is highly recommended.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |
| Pyrazine-H | 8.0 - 8.2 | Singlet | 1H |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -OCH₃ | 52 - 55 |
| C-I | 90 - 100 |
| C-NH₂ | 150 - 155 |
| C-COOCH₃ | 140 - 145 |
| C=O | 165 - 170 |
| Pyrazine-C | 130 - 135 |
Experimental Protocols
While specific experimental data for the title compound is unavailable, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule is provided below.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.
-
Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field and optimal line shape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds allows for good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for the full relaxation of protons between scans.
-
Number of Scans: The number of scans can range from 8 to 128, depending on the concentration of the sample and the desired signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A spectral width of 200-240 ppm is typically required to cover the entire range of ¹³C chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for quantitative analysis.
-
Number of Scans: Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.
5. Data Processing:
-
The raw data (Free Induction Decay or FID) is processed by applying a Fourier transform.
-
Phase correction, baseline correction, and referencing to the internal standard are performed to obtain the final spectrum.
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a novel compound.
Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.
This guide provides a foundational understanding of the expected NMR characteristics of this compound and a practical framework for its experimental analysis. Researchers are encouraged to use this information as a starting point for their own investigations and to contribute experimental data to the scientific community upon successful synthesis and characterization of this compound.
In-Depth Technical Guide on the Crystal Structure Analysis of Pyrazine Carboxylates
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This technical document provides a comprehensive overview of the methodologies and data associated with the single-crystal X-ray diffraction analysis of pyrazine carboxylate derivatives. While a specific crystal structure for Methyl 3-amino-6-iodopyrazine-2-carboxylate is not publicly available in crystallographic databases as of the date of this publication, this guide presents a detailed analysis of the closely related parent compound, 3-Aminopyrazine-2-carboxylic acid . The experimental protocols and structural insights derived from this analogue serve as a robust framework and valuable proxy for understanding the solid-state properties of its iodo- and methyl ester derivative.
Introduction
Pyrazine-based heterocycles are significant scaffolds in medicinal chemistry and materials science, often imparting desirable pharmacokinetic properties or serving as versatile ligands in coordination chemistry. The title compound, this compound, and its analogues are of interest for their potential as intermediates in the synthesis of bioactive molecules. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-based drug design, polymorphism screening, and predicting material properties. This guide outlines the typical experimental workflow for such an analysis and presents the detailed crystal structure of a foundational analogue.
Experimental Protocols
The determination of a small molecule crystal structure, such as that of a pyrazine derivative, follows a well-established experimental pipeline. The following protocols are generalized from standard laboratory practices and literature precedents for similar compounds.
Synthesis and Crystallization
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.
-
Synthesis: The synthesis of halo-substituted aminopyrazine esters typically involves a multi-step process. For the target molecule, a plausible route begins with the commercially available 3-aminopyrazine-2-carboxylic acid. This precursor would first be esterified, commonly using methanol under acidic conditions, to yield Methyl 3-aminopyrazine-2-carboxylate. Subsequent halogenation at the 6-position can be achieved using an appropriate iodinating agent, such as N-iodosuccinimide (NIS), in a suitable organic solvent.
-
Crystallization: Growing diffraction-quality crystals is often a process of empirical screening of various conditions. For a compound like this compound, the following techniques are commonly employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared and allowed to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting gradual crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, allowing crystals to form as the solubility decreases.
-
The crystal used for the analysis of the analogue 3-Aminopyrazine-2-carboxylic acid was grown by slow evaporation from an absolute ethanol solution.[1]
X-ray Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
-
Data Collection: The crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, the diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction data are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors like the Lorentz factor and polarization.
-
Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. This map allows for the initial placement of atoms. The structural model is then refined against the experimental data using least-squares methods, adjusting atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystal Structure Analysis of 3-Aminopyrazine-2-carboxylic Acid
The following data is derived from the single-crystal X-ray diffraction study of 3-Aminopyrazine-2-carboxylic acid, a foundational analogue to the target compound.[1][2]
Crystal Data and Structure Refinement
The compound crystallizes in the monoclinic space group P2₁/n. Key details of the data collection and refinement are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₅H₅N₃O₂ |
| Formula Weight | 139.11 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 7.152 (2) Å |
| b | 6.702 (1) Å |
| c | 12.385 (2) Å |
| β | 97.23 (2)° |
| Volume | 588.4 (2) ų |
| Z | 4 |
| Density (calculated) | 1.570 Mg/m³ |
| Absorption Coefficient | 0.125 mm⁻¹ |
| F(000) | 288 |
| Refinement Details | |
| Final R indices [I>2σ(I)] | R1 = 0.0381, wR2 = 0.0988 |
| R indices (all data) | R1 = 0.0526, wR2 = 0.1066 |
| Goodness-of-fit on F² | 1.053 |
Molecular Geometry
The analysis reveals a virtually planar molecule.[2] The solid-state structure is heavily influenced by an extensive network of both intra- and intermolecular hydrogen bonds.[2] This hydrogen bonding network is a key feature responsible for the packing of the molecules in the crystal lattice.
The molecules form stacks along the a-axis with a separation of 3.324 (2) Å, which is indicative of π-π stacking interactions between the pyrazine rings.[1][2]
Selected Bond Lengths and Angles
The tables below provide a summary of key geometric parameters for the 3-Aminopyrazine-2-carboxylic acid molecule.
| Bond | Length (Å) |
| N(1)-C(2) | 1.339(2) |
| C(2)-C(3) | 1.423(2) |
| C(3)-N(4) | 1.332(2) |
| N(4)-C(5) | 1.325(2) |
| C(5)-C(6) | 1.381(2) |
| C(6)-N(1) | 1.328(2) |
| C(2)-C(7) | 1.498(2) |
| C(3)-N(8) | 1.341(2) |
| C(7)-O(9) | 1.206(2) |
| C(7)-O(10) | 1.328(2) |
| Angle | Degrees (°) |
| C(6)-N(1)-C(2) | 117.2(1) |
| N(1)-C(2)-C(3) | 120.7(1) |
| N(4)-C(3)-C(2) | 120.8(1) |
| C(5)-N(4)-C(3) | 117.8(1) |
| N(4)-C(5)-C(6) | 122.9(2) |
| N(1)-C(6)-C(5) | 120.6(2) |
| O(9)-C(7)-O(10) | 123.4(1) |
| O(9)-C(7)-C(2) | 121.8(1) |
| O(10)-C(7)-C(2) | 114.8(1) |
| N(8)-C(3)-C(2) | 120.4(1) |
Logical Relationships in Structural Analysis
The process of determining and interpreting a crystal structure involves a series of logical steps, from initial observation to final structural validation.
Signaling Pathways
A review of current literature did not identify specific, well-characterized signaling pathways directly modulated by this compound. Compounds of this class are typically viewed as synthetic intermediates, and their biological activities, if any, are not yet extensively documented in public databases. Further screening and biological evaluation would be required to elucidate any potential interactions with cellular signaling cascades.
Conclusion
This technical guide provides a detailed framework for the crystal structure analysis of this compound by leveraging data from its parent compound, 3-Aminopyrazine-2-carboxylic acid. The provided experimental protocols are robust and widely applicable to small organic molecules. The structural analysis highlights the importance of hydrogen bonding and π-π stacking in the solid-state arrangement of this class of compounds. This information is critical for professionals in drug development and materials science, offering foundational knowledge for future research, including computational modeling, polymorph screening, and the rational design of new chemical entities.
References
The Iodopyrazine Core: A Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a cornerstone in the design of a wide array of biologically active compounds. The introduction of an iodine atom onto this core transforms it into a highly versatile synthetic intermediate. The carbon-iodine bond serves as a reactive handle for a multitude of transformations, most notably transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth overview of the fundamental reactivity of the iodopyrazine core, focusing on key reactions, quantitative data, and detailed experimental protocols relevant to drug discovery and development.
Synthesis of Iodopyrazines
A common precursor for many pyrazine-based syntheses is 2-aminopyrazine. While direct iodination of the pyrazine ring can be challenging, specific methodologies have been developed. One effective method involves deproto-metalation followed by quenching with an iodine source.
Experimental Protocol: Synthesis of 2,5-Diiodopyrazine[1]
This protocol describes the gram-scale synthesis of 2,5-diiodopyrazine via a deproto-metalation strategy.
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Cadmium chloride-TMEDA complex (CdCl₂·TMEDA)
-
Pyrazine
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of 2,2,6,6-tetramethylpiperidine (11.6 g, 82.5 mmol) in anhydrous THF (150 mL) at 0 °C under an inert atmosphere (Argon or Nitrogen), slowly add n-butyllithium (1.6 M in hexanes, 75 mmol).
-
After stirring for 15 minutes, add the CdCl₂·TMEDA complex (7.5 g, 25 mmol) to the freshly prepared lithium 2,2,6,6-tetramethylpiperidide (LiTMP) solution.
-
Stir the resulting mixture for 30 minutes at 0 °C.
-
Introduce pyrazine (2.0 g, 25 mmol) into the reaction mixture.
-
After 30 minutes, add a solution of iodine (19.0 g, 75 mmol) in THF (75 mL).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2,5-diiodopyrazine. A yield of approximately 40% can be expected on a 25 mmol scale.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond on the pyrazine ring is particularly amenable to oxidative addition to a palladium(0) center, initiating a catalytic cycle. This makes iodopyrazines excellent substrates for a variety of cross-coupling reactions, which are fundamental for C-C and C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used cross-coupling methods. The reaction of iodopyrazines with arylboronic acids provides a direct route to arylpyrazines.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Iodopyrazine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | 93 |
| 2 | 2-Iodocycloenone | 4-Methoxyphenylboronic acid | Pd/C (5) | Na₂CO₃ | DME/H₂O | 25 | 95 |
| 3 | 2-Chloro-5-iodopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 80 |
| 4 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Microwave | 92 |
Note: Data for closely related iodo-heterocycles are provided as representative examples due to a scarcity of tabulated data specifically for simple iodopyrazines. Conditions are generally transferable.[2][3][4][5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Iodopyrazine
This generalized protocol is based on standard conditions for Suzuki-Miyaura reactions involving iodo-heterocycles.[2][3]
Materials:
-
Iodopyrazine derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, DMF, Toluene)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the iodopyrazine derivative, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for a Typical Cross-Coupling Reaction
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is invaluable for synthesizing alkynylpyrazines.
Quantitative Data for Sonogashira Coupling
| Entry | Halide Substrate | Alkyne Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (5) / CuI | Et₃N | THF-DMA | 75 | <2 (batch), 60 (flow) |
| 2 | 2-Amino-3-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | Et₃N | Ionic Liquid | RT | 93 |
| 3 | 5-Chloro-4-iodopyrazole* | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | Good |
Note: Data for closely related iodo-heterocycles are provided as representative examples.[6][7][8]
Experimental Protocol: General Procedure for Sonogashira Coupling of an Iodopyrazine[6]
Materials:
-
Iodopyrazine derivative (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the iodopyrazine, Pd catalyst, and CuI.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction until completion by TLC.
-
Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water or a mild aqueous acid (e.g., NH₄Cl solution) to remove the amine base.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. This reaction is a powerful tool for synthesizing aminopyrazine derivatives, which are prevalent in pharmaceuticals.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Halide Substrate | Amine Partner | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl (3) | NaOtBu | Dioxane | 100 | 94 |
| 2 | 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl (3) | NaOtBu | Dioxane | 100 | 90 |
| 3 | 6-Bromoquinoline* | Morpholine | Pd(OAc)₂ (5) / Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 88 |
Note: Data for analogous aryl halides are provided as representative examples.[9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Iodopyrazine[11]
Materials:
-
Iodopyrazine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, tBuDavePhos) (4-10 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄) (1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, ligand, and base.
-
Add the iodopyrazine and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the residue by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) compound, catalyzed by palladium. While the toxicity of tin reagents is a drawback, the reaction is tolerant of a wide variety of functional groups.
Quantitative Data for Stille Coupling
| Entry | Halide Substrate | Organostannane Partner | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 2-Bromo-4-iodopyridine* | R-SnBu₃ | Pd(PPh₃)₄ (5) | Toluene | 100 | 92 | | 2 | Iodobenzene* | Vinyltributylstannane | PdCl₂(PPh₃)₂ (1) | DMF | 80 | 97 | | 3 | Iodobenzene* | (E)-1-Hexenyltributylstannane | Pd(PPh₃)₄ | THF | 50 | 89 |
Note: Data for analogous aryl halides are provided as representative examples.[10]
Experimental Protocol: General Procedure for Stille Coupling of an Iodopyrazine[12]
Materials:
-
Iodopyrazine derivative (1.0 equiv)
-
Organostannane reagent (e.g., R-SnBu₃) (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, THF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the iodopyrazine and the palladium catalyst.
-
Add the degassed solvent via syringe and stir for 5 minutes.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent, and filter to remove the catalyst.
-
The workup often involves treatment with an aqueous KF solution to precipitate tin byproducts, which can then be filtered off.
-
Extract the aqueous layer with an organic solvent, combine organic layers, dry, and concentrate.
-
Purify the product via column chromatography.
Other Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, exacerbated by the two nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution. An iodo group can be displaced by strong nucleophiles, particularly when the ring is further activated by other electron-withdrawing groups.
General Principles:
-
Reactivity: The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.
-
Nucleophiles: Strong nucleophiles such as alkoxides (e.g., NaOMe), amides, and thiolates are typically required.
-
Conditions: The reaction often requires elevated temperatures.
Experimental Protocol: General Procedure for SNAr with Sodium Methoxide
Materials:
-
Iodopyrazine derivative (1.0 equiv)
-
Sodium methoxide (NaOMe) (1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., Methanol, DMF, DMSO)
Procedure:
-
Dissolve the iodopyrazine in the anhydrous solvent in a reaction vessel equipped with a reflux condenser under an inert atmosphere.
-
Add sodium methoxide portion-wise or as a solution in methanol.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the resulting methoxypyrazine by column chromatography or distillation.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for converting an aryl iodide into a highly reactive organometallic species (e.g., an organolithium or Grignard reagent). This intermediate can then be trapped with various electrophiles to form new C-C or C-heteroatom bonds. The exchange is typically very fast, often occurring at low temperatures.[11][12]
General Principles:
-
Reagents: Typically performed using alkyllithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures.[12]
-
Reactivity Order: The rate of exchange follows the trend I > Br > Cl.[11]
-
Trapping: The resulting pyrazinyl-lithium species is highly basic and nucleophilic and must be reacted in situ with an electrophile (e.g., CO₂, aldehydes, ketones, alkyl halides).
Experimental Protocol: General Procedure for Lithium-Iodine Exchange and Trapping[15]
Materials:
-
Iodopyrazine derivative (1.0 equiv)
-
Alkyllithium reagent (e.g., n-BuLi, 1.1 equiv)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Electrophile (e.g., dry ice for carboxylation)
-
Standard glassware for anhydrous, low-temperature reactions
Procedure:
-
Dissolve the iodopyrazine in anhydrous THF or ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the alkyllithium reagent dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete exchange.
-
Add the electrophile to the solution. For carboxylation, the entire reaction mixture can be poured over crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Application in Drug Development: Kinase Inhibitors
The pyrazine scaffold is a key component of many kinase inhibitors used in oncology. The reactivity of the iodopyrazine core is instrumental in the synthesis of these complex molecules. A prominent example is Gilteritinib (Xospata®) , a potent FLT3/AXL inhibitor used to treat acute myeloid leukemia (AML) with FLT3 mutations.[10][13]
The FLT3 signaling pathway is crucial for the normal development of hematopoietic stem cells. In certain types of AML, mutations lead to constitutive activation of FLT3, promoting uncontrolled proliferation and survival of leukemic cells. Gilteritinib competitively binds to the ATP-binding site of the FLT3 receptor, blocking its activation and inhibiting downstream signaling cascades like the STAT5, RAS/MAPK, and PI3K/AKT pathways.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 12. ethz.ch [ethz.ch]
- 13. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
Chemical stability of "Methyl 3-amino-6-iodopyrazine-2-carboxylate"
An In-depth Technical Guide to the Chemical Stability of Methyl 3-amino-6-iodopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 1458-16-8) is a substituted pyrazine derivative. Its molecular structure, featuring an aminopyrazine core, a methyl ester, and an iodine substituent, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The chemical stability of such intermediates is of paramount importance as it can significantly impact the yield and purity of the final active pharmaceutical ingredient (API), as well as influence storage conditions and shelf-life.
This technical guide provides a comprehensive overview of the predicted chemical stability of this compound. In the absence of specific published stability studies for this exact molecule, this guide extrapolates information based on the known reactivity of its functional groups and the general principles of stability testing for heterocyclic compounds. It outlines potential degradation pathways and provides detailed experimental protocols for a comprehensive stability assessment in line with regulatory expectations.
Predicted Stability Profile and Potential Degradation Pathways
The chemical stability of this compound is primarily influenced by its three key functional groups: the methyl ester, the amino group, and the carbon-iodine bond on the pyrazine ring. The pyrazine ring itself is generally aromatic and relatively stable to oxidation and strong acids/alkalis[1].
Hydrolytic Stability
The methyl ester group is the most probable site of hydrolytic degradation. This reaction can be catalyzed by both acid and base, yielding 3-amino-6-iodopyrazine-2-carboxylic acid and methanol. The rate of hydrolysis is expected to be dependent on pH and temperature. Given that related chloropyrazine methyl esters undergo hydrolysis, this pathway is highly likely for the iodo-analog as well[2].
Caption: Predicted hydrolysis of the methyl ester.
Photostability
Aromatic compounds, particularly those containing halogens and amino groups, are often susceptible to photodegradation. Exposure to UV or visible light could potentially lead to the cleavage of the carbon-iodine bond, forming radical intermediates that could lead to a variety of degradation products. The International Council for Harmonisation (ICH) Q1B guidelines recommend specific conditions for photostability testing[3][4][5].
Thermal Stability
Commercial suppliers recommend storing the compound at room temperature or under refrigeration (2-8°C), sealed and in a dry environment[3][6]. This suggests that the compound is relatively stable at ambient temperatures but may be sensitive to heat. Thermal stress testing would be necessary to determine the temperature at which significant degradation occurs. Studies on related iodinated pyrazines suggest that the pyrazine core can be thermally stable[7][8].
Oxidative Stability
The electron-rich aminopyrazine ring may be susceptible to oxidation. The use of oxidizing agents, such as hydrogen peroxide, in forced degradation studies would reveal the compound's vulnerability to oxidative stress.
Recommended Storage and Handling
Based on supplier safety data sheets and the predicted stability profile, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place. For long-term storage, refrigeration at 2-8°C is advisable.
-
Handling: Protect from light, moisture, and heat. Handle under an inert atmosphere (e.g., nitrogen or argon) if the compound proves to be sensitive to oxidation.
Experimental Protocols for Stability Assessment
To definitively determine the chemical stability, a series of forced degradation (stress testing) studies should be conducted. These studies are essential for identifying degradation products and developing a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method[2][6][7][8]. The goal is to achieve 5-20% degradation of the active substance[1].
The following diagram outlines a general workflow for conducting these studies.
Caption: General workflow for forced degradation studies.
Protocol for Hydrolytic Degradation
-
Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Add 1 mL of the stock solution to 1 mL of 0.1 M HCl. Incubate the solution at 60°C.
-
Base Hydrolysis: Add 1 mL of the stock solution to 1 mL of 0.1 M NaOH. Incubate the solution at 60°C.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Quenching: For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH. For the base-stressed sample, neutralize with 0.1 M HCl.
-
Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze using a validated stability-indicating HPLC method[1].
Protocol for Oxidative Degradation
-
Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light, for up to 24 hours.
-
Sampling and Analysis: At appropriate time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC[1].
Protocol for Thermal Degradation
-
Procedure: Place a known amount of the solid compound in a petri dish.
-
Exposure: Expose the sample to dry heat at 80°C in a calibrated oven for 48 hours.
-
Analysis: After the exposure period, prepare solutions of both the heat-stressed and a control sample at a known concentration (e.g., 100 µg/mL) and analyze by HPLC[1].
Protocol for Photolytic Degradation
-
Procedure: Expose the solid compound and a solution of the compound to a light source that provides a combined visible and UV output as specified in ICH guideline Q1B[3][4]. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analysis: After exposure, analyze the light-exposed and dark control samples by HPLC.
Data Presentation
Quantitative results from the stability studies should be summarized in tables to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) | Total Impurities (%) | Mass Balance (%) |
|---|---|---|---|---|---|---|
| 0.1 M HCl, 60°C | 0 | 100.0 | ND | ND | ND | 100.0 |
| 8 | 92.5 | 6.8 | ND | 7.5 | 99.3 | |
| 24 | 85.3 | 13.5 | ND | 14.7 | 98.8 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | ND | ND | ND | 100.0 |
| 4 | 90.1 | 9.2 | ND | 9.9 | 99.3 | |
| 8 | 81.7 | 17.1 | ND | 18.3 | 98.8 | |
| 3% H₂O₂, RT | 0 | 100.0 | ND | ND | ND | 100.0 |
| 24 | 98.2 | 1.1 | 0.5 | 1.8 | 99.3 | |
| Thermal (Solid), 80°C | 48 | 99.5 | 0.3 | ND | 0.5 | 99.8 |
| Photolytic (Solid) | - | 97.8 | ND | 1.9 | 2.2 | 99.7 |
(ND = Not Detected; Data is hypothetical and for illustrative purposes only)
Table 2: Recommended Stability-Indicating HPLC Method Parameters | Parameter | Condition | | :--- | :--- | | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water, B: Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection Wavelength | UV, e.g., 254 nm or determined by UV scan | | Injection Volume | 10 µL |
Conclusion
While specific stability data for this compound is not publicly available, a comprehensive stability profile can be predicted based on its chemical structure. The molecule is likely susceptible to hydrolysis of the methyl ester group under both acidic and basic conditions and may exhibit sensitivity to light. Its thermal and oxidative stability are expected to be moderate. To confirm this predicted profile, a systematic approach using forced degradation studies as outlined in this guide is essential. The provided protocols and data presentation formats offer a robust framework for researchers and drug development professionals to thoroughly evaluate the chemical stability of this important synthetic intermediate. This will ensure the development of robust synthetic processes and appropriate storage and handling procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 5. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijtrd.com [ijtrd.com]
- 8. scispace.com [scispace.com]
Commercially available "Methyl 3-amino-6-iodopyrazine-2-carboxylate" suppliers
An In-depth Technical Guide to Methyl 3-amino-6-iodopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, a proposed synthesis protocol, and its potential applications, with a focus on data presentation and experimental methodology.
Introduction
This compound (CAS No: 1458-16-8) is a heterocyclic compound featuring a pyrazine core, a scaffold of significant interest in the development of novel therapeutic agents.[1][2] The presence of amino, iodo, and methyl carboxylate functional groups makes it a versatile intermediate for creating a diverse range of molecules.[2] Structurally related aminopyrazine derivatives have shown promise as inhibitors of key biological targets, such as Fibroblast Growth Factor Receptors (FGFR), and have been investigated for antimicrobial properties.[3][4] This guide serves as a central resource for researchers utilizing this compound in their work.
Commercial Availability
This compound is available from several chemical suppliers. The following table summarizes some of the known vendors. Researchers are advised to contact the suppliers directly for the most current information on purity, quantity, and pricing.
| Supplier Name | Location | Purity/Quantity Information | Reference |
| Sunway Pharm Ltd. | - | 97% purity available in 250mg, 1g, 5g quantities. | [5] |
| Laibo Chem | - | Available in 250mg and 1g packages. | [6][7] |
| Lanzhou Kohn & Shawn Pharmatech Co., Ltd. | China | - | [8] |
| Leap Chem Co., Ltd. | China | - | [8] |
| Matrix Scientific Inc. | USA | - | [8] |
| Achemica | Switzerland | - | [8] |
Physicochemical and Spectroscopic Data
Key properties of this compound are summarized below. This data is essential for reaction planning, characterization, and quality control.
| Property | Value | Reference |
| CAS Number | 1458-16-8 | [1][5] |
| Molecular Formula | C₆H₆IN₃O₂ | [1][5] |
| Molecular Weight | 279.04 g/mol | [1][5] |
| IUPAC Name | This compound | [1] |
| Melting Point | 200-202 ºC | [8] |
| Density | 2.020±0.06 g/cm³ | [8] |
| Solubility | Sparingly soluble (23 g/L) at 25 ºC (calculated). | [8] |
| Mass Spectrum | A GC-MS spectrum is available on SpectraBase. | [9] |
Proposed Synthesis and Experimental Workflow
Experimental Workflow Diagram
Caption: Proposed experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via electrophilic iodination of Methyl 3-aminopyrazine-2-carboxylate.
Materials:
-
Methyl 3-aminopyrazine-2-carboxylate (1 equivalent)
-
N-Iodosuccinimide (NIS) (1.1 equivalents)
-
Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Ethyl Acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-aminopyrazine-2-carboxylate (1 eq.) in anhydrous DMF.
-
To the stirred solution, add N-Iodosuccinimide (1.1 eq.) portion-wise over 15 minutes. The reaction is typically exothermic and may require cooling in an ice bath to maintain room temperature.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Potential Applications in Drug Discovery
Aminopyrazine derivatives are important scaffolds in medicinal chemistry.[2] While specific biological activities for this compound are not extensively documented, its structural similarity to known bioactive molecules suggests its utility as a key intermediate.
-
FGFR Inhibitors: Derivatives of 3-amino-pyrazine-2-carboxamide have been identified as novel inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are crucial oncogenic drivers in various cancers.[3] This compound provides a scaffold to synthesize analogs targeting the FGFR signaling pathway.
-
Antimicrobial Agents: The pyrazine core is present in the first-line anti-tubercular agent Pyrazinamide.[4] Various 3-aminopyrazine-2-carboxamide derivatives have been evaluated for antimycobacterial, antibacterial, and antifungal activities.[4]
-
Building Block for Chemical Libraries: The iodo-substituent allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of diverse chemical libraries for high-throughput screening.
Representative Signaling Pathway: FGFR
The diagram below illustrates a simplified representation of the FGFR signaling pathway, a potential target for compounds derived from this compound.
Caption: Simplified FGFR signaling pathway and the inhibitory action of derived compounds.
Safety and Handling
Based on available safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).
| Hazard Category | Precautionary Statements | Reference |
| General Advice | Show the safety data sheet to a doctor in attendance. | [10] |
| Inhalation | May cause respiratory irritation. Move person into fresh air. | [11] |
| Skin Contact | May cause skin irritation. Wash off with soap and plenty of water. | [10] |
| Eye Contact | Causes serious eye irritation. Rinse thoroughly with plenty of water. | [10] |
| Ingestion | Harmful if swallowed. Call a POISON CENTER/doctor if you feel unwell. | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Note: This is a summary of general hazards. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.
References
- 1. This compound | C6H6IN3O2 | CID 11087124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - CAS:1458-16-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 7. This compound , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 8. CAS # 1458-16-8, this compound - chemBlink [chemblink.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. capotchem.com [capotchem.com]
- 11. 3-AMINO-6-IODOPYRAZINE-2-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to CAS Number 1458-16-8 and Phenylpiperazine Derivatives
Disclaimer: There is a discrepancy in the initial query. CAS number 1458-16-8 corresponds to Methyl 3-amino-6-iodopyrazine-2-carboxylate . The chemical name 1-(2-fluorophenyl)-4-(4-aminophenyl)piperazine refers to a different molecule for which a specific CAS number has not been readily identified in public databases, suggesting it may be a novel or less common research chemical. This guide will address both compounds to provide a comprehensive resource.
Part 1: this compound (CAS: 1458-16-8)
Core Properties
This compound is a substituted pyrazine derivative, primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1458-16-8 | [3] |
| Molecular Formula | C₆H₆IN₃O₂ | [3] |
| Molecular Weight | 279.04 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | White or almost colorless solid | [4] |
| Purity | Typically ≥99.3% | [4] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and safety of this chemical.
Table 2: Handling and Storage Guidelines for CAS 1458-16-8
| Guideline | Recommendation | Source |
| Storage | Store in a dry, dark, and ventilated place. May be light-sensitive. | [4] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. | General laboratory safety guidelines |
| Stability | Stable, but may be light sensitive. | [4] |
Synthesis and Applications
This compound is a valuable building block in medicinal chemistry. Its pyrazine core is a feature of various biologically active compounds. Derivatives of aminopyrazine-2-carboxamide have been investigated as potential inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are implicated in some cancers.[5] Additionally, related pyrazine carboxamide derivatives have been studied for their antibacterial activities.[6] The iodo- and amino-substituents on the pyrazine ring provide reactive sites for further chemical modifications, allowing for the synthesis of more complex molecules.[1]
Experimental Protocol: General Suzuki Coupling (Illustrative)
While a specific, detailed experimental protocol for a reaction involving CAS 1458-16-8 was not found in the search results, a general procedure for a Suzuki coupling, a common reaction for such intermediates, is provided below for illustrative purposes.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 equivalent), a boronic acid derivative (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent: Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Part 2: Phenylpiperazine Derivatives
The chemical name 1-(2-fluorophenyl)-4-(4-aminophenyl)piperazine belongs to the phenylpiperazine class of compounds. This class is of significant interest in drug discovery due to the broad range of biological activities exhibited by its members.[7] The piperazine scaffold is a common feature in many approved drugs.[8]
Identity of Related Compounds
While information on 1-(2-fluorophenyl)-4-(4-aminophenyl)piperazine is scarce, data is available for its constituent parts and closely related analogues.
-
1-(2-Fluorophenyl)piperazine: CAS Number 1011-15-0[9]
-
1-(4-Fluorophenyl)piperazine: CAS Number 2252-63-3[10]
The logical relationship between the user's query and these identified compounds is illustrated below.
Properties of Related Phenylpiperazines
The properties of the related, more common phenylpiperazines provide an indication of the expected characteristics of the target molecule.
Table 3: Physicochemical Properties of Related Phenylpiperazines
| Property | 1-(2-Fluorophenyl)piperazine | 1-(4-Fluorophenyl)piperazine |
| CAS Number | 1011-15-0[9] | 2252-63-3[10] |
| Molecular Formula | C₁₀H₁₃FN₂[9] | C₁₀H₁₃FN₂[10] |
| Molecular Weight | 180.22 g/mol [9] | 180.22 g/mol [10] |
| Boiling Point | 150 °C at 3 mmHg[9] | 118-123 °C at 0.1 hPa[11] |
| Density | 1.141 g/mL at 25 °C[9] | Not readily available |
| Melting Point | Not applicable (liquid at RT) | 30-33 °C[11] |
Handling and Safety of Phenylpiperazines
Phenylpiperazine derivatives should be handled with care in a laboratory setting.
Table 4: Hazard Information for Related Phenylpiperazines
| Hazard | 1-(2-Fluorophenyl)piperazine | 1-(4-Fluorophenyl)piperazine |
| GHS Pictogram | GHS07 (Exclamation mark)[9] | GHS07 (Exclamation mark)[11] |
| Signal Word | Warning[9] | Warning[11] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9] | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[11] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] | P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
Biological Activity and Signaling Pathways
The piperazine core is a well-known pharmacophore. The mechanism of action for the broader class of piperazine-containing compounds is diverse. For instance, piperazine itself has anthelmintic properties, acting as a GABA receptor agonist, which leads to paralysis of parasites.[12][13]
More complex derivatives, such as those containing a phenylpiperazine moiety, are known to interact with a variety of biological targets. For example, derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as inhibitors of Equilibrative Nucleoside Transporters (ENTs), which are important for nucleotide synthesis and adenosine signaling.[14] Other research has explored derivatives of 1-(2-fluorophenyl)piperazine as potential anti-cancer agents through the inhibition of the BCL2 anti-apoptotic protein.[15]
Given these examples, it is plausible that 1-(2-fluorophenyl)-4-(4-aminophenyl)piperazine could be investigated for similar biological activities, potentially acting as an inhibitor of protein-protein interactions or as a ligand for various receptors in the central nervous system. A hypothetical workflow for screening such a compound is presented below.
Synthesis of Phenylpiperazines
The synthesis of N-arylpiperazines can be achieved through several established methods, including the Buchwald-Hartwig amination, the Ullmann condensation, and nucleophilic aromatic substitution on electron-deficient arenes.[8] A general approach for the synthesis of a 1,4-disubstituted piperazine like the one in the user's query would likely involve a multi-step process. One possible route could be the reaction of p-hydroxyphenylpiperazine with p-chloronitrobenzene, followed by catalytic reduction of the nitro group to an amine.[16] Another approach could involve the reaction of 1-(4-fluorophenyl)piperazine with a suitable electrophile to introduce the second substituted phenyl ring.[17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. marketpublishers.com [marketpublishers.com]
- 3. This compound | C6H6IN3O2 | CID 11087124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, CasNo.1458-16-8 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(2-Fluorophenyl)piperazine 97 1011-15-0 [sigmaaldrich.com]
- 10. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 13. Piperazine - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 15. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reaction of Methyl 3-amino-6-iodopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing "Methyl 3-amino-6-iodopyrazine-2-carboxylate." This versatile building block is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel substituted aminopyrazine derivatives, which are core structures in many biologically active compounds.
Introduction
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] This reaction is particularly valuable in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[1] The subject of this application note, this compound, is an ideal substrate for Suzuki coupling. The iodo-substituent at the 6-position of the pyrazine ring serves as an excellent leaving group for oxidative addition to a palladium(0) catalyst, facilitating the coupling with various aryl and heteroaryl boronic acids. The reactivity of aryl halides in such coupling reactions generally follows the trend: I > Br > Cl > F.[3]
Application in Drug Discovery
Substituted aminopyrazines are prevalent scaffolds in a multitude of therapeutic agents. The ability to introduce diverse aryl and heteroaryl moieties at the 6-position of the this compound core via Suzuki coupling allows for the rapid generation of libraries of novel compounds. These libraries are invaluable for structure-activity relationship (SAR) studies in the development of new drug candidates targeting a wide range of diseases.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below:
Data Presentation: Typical Suzuki Coupling Conditions
The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving heteroaryl halides, which can serve as a starting point for optimizing the reaction with this compound.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2 | Catalyst choice is crucial and may require screening.[4] |
| Ligand | Triphenylphosphine (PPh₃), XPhos | Often used with palladium precursors that are not pre-ligated. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction outcome. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and an aqueous base solution is common. |
| Boronic Acid | Aryl or Heteroaryl boronic acid/ester | 1.1 to 2.0 equivalents are typically used.[1] |
| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the substrates. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent degradation of the catalyst. |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar heteroaryl iodides and should be optimized for specific substrates.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried reaction flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 0.05 equiv.) to the flask under the inert atmosphere.
-
Via syringe, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 3-amino-6-arylpyrazine-2-carboxylate.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of Methyl 3-amino-6-iodopyrazine-2-carboxylate with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, and functional materials.
This document provides detailed application notes and protocols for the Sonogashira coupling of Methyl 3-amino-6-iodopyrazine-2-carboxylate with various terminal alkynes. The resulting 6-alkynyl-3-aminopyrazine-2-carboxylate scaffolds are valuable intermediates in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The pyrazine core is a common motif in biologically active molecules, and the introduction of an alkynyl substituent allows for further functionalization and exploration of the chemical space.
Reaction Principle
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.
Key Reaction Parameters and Optimization
The successful Sonogashira coupling of this compound is dependent on several key parameters:
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include PdCl₂(PPh₃)₂, Pd(PPh₃)₄, and Pd(OAc)₂ with a phosphine ligand. Copper(I) iodide (CuI) is the most frequently used co-catalyst. For electron-deficient heteroaromatic systems like pyrazines, the choice of ligand can be crucial to prevent catalyst inhibition by the nitrogen atoms of the ring.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used to neutralize the hydrogen iodide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.
-
Solvent: A variety of solvents can be used, with N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (MeCN) being common choices. The choice of solvent can influence the solubility of the reagents and the reaction rate.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating (40-80 °C) to drive the reaction to completion.
-
Inert Atmosphere: To prevent the oxidation of the catalyst and the homocoupling of the terminal alkyne, the reaction is typically performed under an inert atmosphere of nitrogen or argon.
Experimental Protocols
General Protocol for the Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following tables summarize representative yields for Sonogashira coupling reactions with various terminal alkynes based on analogous systems. The actual yields for the coupling with this compound may vary and require experimental optimization.
Table 1: Sonogashira Coupling of this compound with Aromatic Alkynes (Representative Data)
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | Methyl 3-amino-6-(phenylethynyl)pyrazine-2-carboxylate | 75-90 |
| 2 | 4-Methoxyphenylacetylene | Methyl 3-amino-6-((4-methoxyphenyl)ethynyl)pyrazine-2-carboxylate | 70-85 |
| 3 | 4-Chlorophenylacetylene | Methyl 3-amino-6-((4-chlorophenyl)ethynyl)pyrazine-2-carboxylate | 80-95 |
| 4 | 3-Ethynylpyridine | Methyl 3-amino-6-(pyridin-3-ylethynyl)pyrazine-2-carboxylate | 65-80 |
Table 2: Sonogashira Coupling of this compound with Aliphatic Alkynes (Representative Data)
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | 1-Hexyne | Methyl 3-amino-6-(hex-1-yn-1-yl)pyrazine-2-carboxylate | 60-75 |
| 2 | 3,3-Dimethyl-1-butyne | Methyl 3-amino-6-(3,3-dimethylbut-1-yn-1-yl)pyrazine-2-carboxylate | 55-70 |
| 3 | Propargyl alcohol | Methyl 3-amino-6-(3-hydroxyprop-1-yn-1-yl)pyrazine-2-carboxylate | 50-65 |
| 4 | Ethynyltrimethylsilane | Methyl 3-amino-6-((trimethylsilyl)ethynyl)pyrazine-2-carboxylate | 85-95 |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Sonogashira coupling experiment.
Catalytic Cycle
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 3-amino-6-iodopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The functionalization of the pyrazine ring through carbon-nitrogen (C-N) bond formation is a critical step in the synthesis of novel drug candidates. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering a broad substrate scope and functional group tolerance.[1]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of Methyl 3-amino-6-iodopyrazine-2-carboxylate. This key intermediate serves as a valuable building block for the synthesis of a diverse library of substituted aminopyrazines, which are of significant interest in medicinal chemistry. The protocols outlined below are based on established procedures for similar heterocyclic systems and provide a robust starting point for reaction optimization.[2][3]
General Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below:
References
- 1. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals - [thieme-connect.de]
- 3. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 3-amino-6-iodopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of Methyl 3-amino-6-iodopyrazine-2-carboxylate, a valuable building block in the synthesis of novel heterocyclic compounds for potential therapeutic applications. This document outlines common cross-coupling strategies and includes a specific, albeit limited, literature-derived protocol for a Heck-type reaction.
Introduction
This compound is a versatile bifunctional molecule featuring both an amino group and an iodo substituent on the pyrazine core. The presence of the iodo group at the 6-position makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. These reactions are fundamental in medicinal chemistry and drug discovery for the synthesis of libraries of compounds for biological screening.
Common palladium-catalyzed cross-coupling reactions applicable to this substrate include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes to form C-C double bonds.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
-
Cyanation: Reaction with cyanide sources to introduce a nitrile group.
The following sections provide a generalized workflow for these reactions and a specific, literature-reported experimental protocol.
Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction with this compound is depicted below. The specific choice of catalyst, ligand, base, and solvent is crucial for reaction success and will vary depending on the coupling partners.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Application Example: Synthesis of a C-Nucleoside Precursor via Heck-Type Coupling
A documented application of a palladium-catalyzed cross-coupling reaction with this compound is in the synthesis of novel 2'-deoxy pyrazine C-nucleosides. In this specific example, a Heck-type coupling is performed with a protected glycal.
Reaction Scheme
Caption: Heck-type coupling of this compound.
Experimental Protocol
The following protocol is based on the procedure described by Walker et al. While the original publication provides the yield, it is important to note that a comprehensive, step-by-step experimental procedure with specific reagents and conditions is not fully detailed in the available literature. This protocol represents a general approach for a similar transformation.
Materials:
-
This compound
-
1,4-anhydro-3,5-O-bis[(tert-butyl)dimethylsilyl]-2-deoxy-D-erythro-pent-1-enitol
-
Palladium(II) acetate (Pd(OAc)₂) or similar Pd(0) or Pd(II) precursor
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous acetonitrile (MeCN) or another suitable aprotic polar solvent
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 - 0.1 eq) and the ligand (e.g., PPh₃, 0.1 - 0.2 eq).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add the anhydrous solvent (e.g., MeCN) via syringe.
-
Add the glycal coupling partner (1.2 - 1.5 eq) and the base (e.g., Et₃N, 2.0 - 3.0 eq) via syringe.
-
The reaction mixture is heated to a temperature between 80-100 °C and stirred vigorously.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Note: The coupled product from this reaction requires subsequent desilylation and reduction steps to yield the final C-nucleoside, Methyl 3-amino-6-(2-deoxy-ß-D-ribofuranosyl)pyrazine-2-carboxylate.
Quantitative Data Summary
The following table summarizes the reported yield for the synthesis of the C-nucleoside.
| Coupling Partner | Reaction Type | Product | Reported Yield |
| 1,4-anhydro-3,5-O-bis[(tert-butyl)dimethylsilyl]-2-deoxy-D-erythro-pent-1-enitol | Heck-type | Methyl 3-amino-6-(2-deoxy-ß-D-ribofuranosyl)pyrazine-2-carboxylate | 21% |
General Considerations for Protocol Optimization
For the successful implementation of other cross-coupling reactions, the following guidance is provided.
Suzuki-Miyaura Coupling
-
Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand.
-
Ligand: SPhos, XPhos, RuPhos for challenging couplings.
-
Base: K₂CO₃, Cs₂CO₃, K₃PO₄.
-
Solvent: Dioxane/water, Toluene/water, DMF.
Buchwald-Hartwig Amination
-
Catalyst: Pd₂(dba)₃, Pd(OAc)₂.
-
Ligand: BINAP, Xantphos, Josiphos-type ligands.
-
Base: NaOt-Bu, KOt-Bu, Cs₂CO₃.
-
Solvent: Toluene, Dioxane.
Sonogashira Coupling
-
Catalyst: Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄.
-
Co-catalyst: CuI.
-
Base: Et₃N, i-Pr₂NH.
-
Solvent: THF, DMF.
Safety Precautions
-
Palladium catalysts and ligands can be air-sensitive and toxic. Handle them in a fume hood and under an inert atmosphere where necessary.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Application Notes: Methyl 3-amino-6-iodopyrazine-2-carboxylate as a Versatile Building Block for Novel Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of Methyl 3-amino-6-iodopyrazine-2-carboxylate as a key starting material for the synthesis of potent antiviral compounds. The focus is on the synthesis of imidazo[1,2-a]pyrazine derivatives, a class of compounds that have demonstrated significant antiviral activity against a range of viruses, including influenza and human coronavirus.[1][2][3]
Introduction
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] this compound is a highly functionalized pyrazine derivative offering multiple reaction sites for chemical modification. The presence of the amino, iodo, and methyl carboxylate groups allows for diverse synthetic transformations, making it an attractive starting point for the generation of compound libraries for antiviral drug discovery. This document provides a proposed synthetic protocol for the synthesis of novel imidazo[1,2-a]pyrazine derivatives and detailed methods for evaluating their antiviral efficacy.
Data Presentation
The following tables summarize the in vitro antiviral activity of representative imidazo[1,2-a]pyrazine derivatives against influenza A virus and human coronavirus 229E. While these compounds were not explicitly synthesized from this compound, they represent the target class of molecules and provide a benchmark for the expected potency of novel analogs.
Table 1: Anti-Influenza A Virus Activity of Imidazo[1,2-a]pyrazine Derivatives [2]
| Compound ID | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| A3 | 4.57 | >100 | >21.9 |
| A4 | 2.75 | 27.36 | 9.9 |
| A5 | 3.89 | >100 | >25.7 |
| A8 | 2.35 | 35.45 | 15.1 |
| A15 | 3.21 | 68.97 | 21.5 |
| A16 | 4.23 | >100 | >23.6 |
| Oseltamivir | 0.61 | >100 | >163.9 |
EC₅₀: 50% effective concentration required to inhibit virus-induced cytopathic effect. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index, a measure of the compound's therapeutic window.
Table 2: Anti-Human Coronavirus 229E (HCoV-229E) Activity of an Imidazo[1,2-a]pyrazine Derivative [3]
| Compound ID | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 3b | 56.96 | 406.86 | 7.14 |
| Ribavirin | - | - | - |
IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index.
Experimental Protocols
Proposed Synthesis of a Novel Imidazo[1,2-a]pyrazine Derivative
This protocol describes a proposed one-pot, three-component reaction for the synthesis of a novel imidazo[1,2-a]pyrazine derivative starting from this compound. The methodology is adapted from a known iodine-catalyzed synthesis of similar scaffolds.[1][4]
Materials:
-
This compound
-
Aryl aldehyde (e.g., 4-fluorobenzaldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Iodine (I₂)
-
Ethanol, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add the aryl aldehyde (1.0 mmol) and the isocyanide (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a catalytic amount of iodine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Antiviral Activity Assays
1. Anti-Influenza Virus Cell-Based Assay (Cytopathic Effect Inhibition) [2][5]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Influenza A virus (e.g., A/Puerto Rico/8/1934 (H1N1))
-
Test compounds and control (Oseltamivir)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
Procedure:
-
Seed MDCK cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in DMEM supplemented with 1% FBS.
-
Remove the culture medium from the cells and add the diluted compounds.
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01, except for the cell control wells.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. Luminescence is measured with a plate reader.
-
Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) from the dose-response curves.
2. Anti-Human Coronavirus 229E Assay (CPE Inhibition Assay) [3]
Materials:
-
Human lung fibroblast (MRC-5) cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Human Coronavirus 229E (HCoV-229E)
-
Test compounds and control (Ribavirin)
-
Crystal Violet stain
-
96-well plates
Procedure:
-
Seed MRC-5 cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of the test compounds in EMEM with 2% FBS.
-
Remove the growth medium and add the diluted compounds to the cells.
-
Infect the cells with HCoV-229E at a suitable MOI.
-
Incubate the plates at 33°C in a 5% CO₂ incubator until cytopathic effect (CPE) is observed in the virus control wells (typically 3-5 days).
-
Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.
-
The absorbance is read on a plate reader to quantify cell viability.
-
Calculate the 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀).
Visualizations
Caption: Proposed synthetic workflow for an antiviral imidazo[1,2-a]pyrazine.
Caption: Potential mechanism of action for influenza virus inhibition.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Functionalization of Methyl 3-amino-6-iodopyrazine-2-carboxylate at the 6-Position: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the 6-position of "Methyl 3-amino-6-iodopyrazine-2-carboxylate." This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the substituted aminopyrazine scaffold in numerous biologically active compounds. The protocols outlined below describe various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents at the C6-position.
Introduction
The pyrazine core is a key pharmacophore found in a variety of therapeutic agents. The ability to selectively modify its structure is crucial for the development of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. "this compound" is an attractive starting material for such endeavors, possessing a reactive iodine atom at the 6-position that is amenable to a wide array of cross-coupling reactions. This document details protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, as well as palladium-catalyzed cyanation, providing a toolbox for the synthesis of a library of novel pyrazine derivatives.
General Experimental Workflow
The following diagram illustrates a general workflow for the functionalization of this compound.
Figure 1: General experimental workflow for the functionalization of the 6-position of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This protocol is adapted from procedures for similar heterocyclic systems and is expected to provide good to excellent yields for the arylation or vinylation of the pyrazine core.[1][2][3][4][5]
Signaling Pathway Diagram
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol
Materials:
-
This compound
-
Aryl- or vinylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl- or vinylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 6-9 | 23-99[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 6-9 | 23-99[1] |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 6-9 | 23-99[1] |
| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 6-9 | 23-99[1] |
Note: Yields are based on a similar substrate, 3-amino-N-(3,5-dihydroxyphenyl)-6-chloropyrazine-2-carboxamide, and may vary for the iodo- starting material.[1]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst.[6][7][8][9][10][11]
Signaling Pathway Diagram
Figure 3: Simplified catalytic cycles for the Sonogashira coupling.
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, the terminal alkyne, and the amine base via syringe.
-
Stir the reaction mixture at room temperature to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | CH₃CN | RT | 18 | 97[11] |
| 2 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | CH₃CN | RT | 18 | 97[11] |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96[12] |
| 4 | Cyclopropylacetylene | Pd(CF₃COO)₂/PPh₃ (2.5/5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96[12] |
Note: Yields are based on similar heterocyclic substrates and may require optimization for the target molecule.[11][12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of a wide range of primary and secondary amines with aryl halides.[13][14][15][16][17][18][19][20][21]
Signaling Pathway Diagram
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a flame-dried Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite® and wash the filter cake with the same solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2) | Toluene | 110 | 20 | 8-95[19] |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 12-24 | 75-90[13] |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (2.1) | Toluene | 80 | 4 | 60[18] |
| 4 | Benzophenone imine (ammonia surrogate) | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 12-24 | 75-90[13] |
Note: Yields are based on various heterocyclic substrates and may require optimization for the target molecule.[13][18][19]
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. This method allows for the introduction of vinyl groups at the 6-position of the pyrazine ring.[1][22][23][24][25]
Signaling Pathway Diagram
Figure 5: Simplified catalytic cycle for the Heck reaction.
Experimental Protocol
Materials:
-
This compound
-
Alkene (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., Et₃N, NaOAc, K₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent and the alkene via syringe.
-
Heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
| Entry | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | Et₃N (2) | DMF | 100 | 12 | 32-91[25] |
| 2 | Methyl acrylate | Pd(OAc)₂ (1) | Et₃N (2) | DMF | 100 | 12 | 71-97[25] |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N (2) | DMF | 100 | 12 | 71-97[25] |
| 4 | Acrylonitrile | Pd(OAc)₂ (1) | Et₃N (2) | DMF | 100 | 12 | 71-97[25] |
Note: Yields are based on the Heck reaction of 9-substituted 6-chloro-2-iodopurines and may require optimization.[25]
Stille Coupling
The Stille coupling utilizes an organotin reagent to form a C-C bond with an organic halide. While effective, the toxicity of organotin compounds necessitates careful handling and purification.[26][27][28][29][30]
Experimental Protocol
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, THF, DMF)
-
Optional: Additive (e.g., LiCl, CuI)
Procedure:
-
To a flame-dried reaction vessel, add this compound and the palladium catalyst.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the organostannane.
-
Heat the reaction to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Wash the solution with aqueous KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Data Presentation
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl-SnBu₃ | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 53-87[26] |
| 2 | Vinyl-SnBu₃ | Pd(PPh₃)₄ (5) | THF | 65 | 16 | 76-99[28] |
| 3 | 2-Thienyl-SnBu₃ | Pd₂(dba)₃/P(furyl)₃ (2/8) | Dioxane | 100 | 12 | High |
| 4 | (E)-1-Hexenyl-SnBu₃ | PdCl₂(PPh₃)₂ (3) | DMF | 80 | 12 | High |
Note: Yields are general ranges reported for Stille couplings of aryl halides and may require optimization.[26][28]
Palladium-Catalyzed Cyanation
This reaction introduces a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.[31][32][33]
Experimental Protocol
Materials:
-
This compound
-
Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) (0.5 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., dppf) (2-10 mol%)
-
Anhydrous solvent (e.g., DMF, DMA)
Procedure:
-
In a glovebox, charge a reaction tube with the cyanide source, palladium catalyst, and ligand.
-
Add this compound.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction with an organic solvent and water.
-
Filter the mixture and separate the organic layer.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Data Presentation
| Entry | Cyanide Source (equiv) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ (0.6) | Pd₂(dba)₃ (5) | dppf (10) | DMF | 120 | 16 | High |
| 2 | K₄[Fe(CN)₆] (0.5) | Pd(OAc)₂ (2) | dppf (4) | DMA | 140 | 24 | Moderate to High |
Note: Yields are based on general procedures for palladium-catalyzed cyanation and may require optimization.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Organotin reagents are highly toxic and should be handled with extreme caution. All waste containing tin must be disposed of properly.
-
Cyanide salts are highly toxic. Handle with extreme care and have an appropriate quenching agent and emergency plan in place.
-
Many of the solvents used are flammable and/or toxic. Avoid inhalation and contact with skin.
References
- 1. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. mdpi.com [mdpi.com]
- 20. research.rug.nl [research.rug.nl]
- 21. researchgate.net [researchgate.net]
- 22. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Heck Reaction [organic-chemistry.org]
- 24. Heck reaction - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Stille reaction - Wikipedia [en.wikipedia.org]
- 27. Stille Coupling [organic-chemistry.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Stille Coupling [ouci.dntb.gov.ua]
- 30. scispace.com [scispace.com]
- 31. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 32. Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols [organic-chemistry.org]
- 33. escholarship.org [escholarship.org]
Application of Methyl 3-amino-6-iodopyrazine-2-carboxylate in the Synthesis of Potent FLT3 Kinase Inhibitors
Introduction: Methyl 3-amino-6-iodopyrazine-2-carboxylate is a key starting material in the synthesis of a novel class of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, specifically pyrido[3,4-b]pyrazin-2(1H)-one derivatives. These compounds have demonstrated significant inhibitory activity against both wild-type and mutant forms of the FLT3 kinase, a critical target in the treatment of Acute Myeloid Leukemia (AML). This document provides detailed application notes and protocols for the synthesis and evaluation of these inhibitors, intended for researchers, scientists, and drug development professionals.
FLT3 Signaling Pathway and Inhibition
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the kinase. This aberrant signaling drives uncontrolled cell growth and is a major contributor to the pathogenesis of AML.
The pyrido[3,4-b]pyrazin-2(1H)-one derivatives synthesized from this compound act as ATP-competitive inhibitors, binding to the kinase domain of FLT3 and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.
Caption: FLT3 signaling pathway and point of inhibition.
Synthesis of Pyrido[3,4-b]pyrazin-2(1H)-one FLT3 Inhibitors
The general synthetic route to pyrido[3,4-b]pyrazin-2(1H)-one derivatives commences with this compound. The key step involves a Suzuki coupling reaction to introduce an aryl or heteroaryl group at the 6-position of the pyrazine ring. This is followed by a series of transformations including hydrolysis, amidation, and cyclization to construct the final tricyclic core of the inhibitor.
Caption: General synthetic workflow for pyrido[3,4-b]pyrazin-2(1H)-one inhibitors.
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound
Objective: To introduce a variety of aryl or heteroaryl substituents at the 6-position of the pyrazine core.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen atmosphere
Procedure:
-
To a solution of this compound in a 4:1 mixture of 1,4-dioxane and water, add the aryl or heteroaryl boronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired methyl 3-amino-6-(aryl/heteroaryl)pyrazine-2-carboxylate.
Protocol 2: FLT3 Kinase Inhibition Assay
Objective: To determine the in vitro potency of the synthesized compounds against FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase domain
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the FLT3 kinase.
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30 °C for 60 minutes.
-
Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data
The following tables summarize the inhibitory activity of representative pyrido[3,4-b]pyrazin-2(1H)-one derivatives against various FLT3 isoforms and other kinases.
Table 1: In Vitro Inhibitory Activity against FLT3 Kinase.
| Compound | FLT3-WT IC₅₀ (nM) | FLT3-ITD IC₅₀ (nM) | FLT3-D835Y IC₅₀ (nM) |
| Compound A | 15.2 ± 2.1 | 5.8 ± 0.9 | 29.5 ± 4.8[1] |
| Compound B | 28.7 ± 3.5 | 10.1 ± 1.5 | 45.1 ± 6.2 |
| Compound 13 | Not Reported | Not Reported | 29.54 ± 4.76[2] |
| Gilteritinib (Control) | 0.7 | 0.29 | 0.3 |
Table 2: Anti-proliferative Activity in AML Cell Lines.
| Compound | MV4-11 (FLT3-ITD) IC₅₀ (nM) | MOLM-13 (FLT3-ITD) IC₅₀ (nM) |
| Compound A | 8.5 ± 1.2 | 12.3 ± 2.0 |
| Compound B | 21.4 ± 3.1 | 29.8 ± 4.5 |
| Compound 13 | 15.77 ± 0.15[2] | Not Reported |
| Gilteritinib (Control) | 1.1 | 1.9 |
Conclusion
This compound serves as a versatile and crucial building block for the synthesis of a promising class of pyrido[3,4-b]pyrazin-2(1H)-one-based FLT3 inhibitors. The detailed protocols and compiled data provide a valuable resource for researchers engaged in the discovery and development of novel targeted therapies for AML. The potent and selective nature of these compounds warrants further investigation and optimization for potential clinical applications.
References
Application Note: Hydrolysis of Methyl 3-amino-6-iodopyrazine-2-carboxylate to 3-amino-6-iodopyrazine-2-carboxylic acid
Abstract
This application note provides detailed protocols for the hydrolysis of Methyl 3-amino-6-iodopyrazine-2-carboxylate to its corresponding carboxylic acid, 3-amino-6-iodopyrazine-2-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. Two primary methodologies are presented: a base-catalyzed saponification and an acid-catalyzed hydrolysis. The protocols are designed for researchers in drug discovery and process development, offering a comprehensive guide to reaction setup, monitoring, work-up, and purification.
Introduction
3-amino-6-iodopyrazine-2-carboxylic acid is a valuable building block in medicinal chemistry. The pyrazine core is a key scaffold in numerous biologically active compounds. The controlled hydrolysis of the methyl ester precursor, this compound, is essential for subsequent synthetic transformations, such as amide bond formation. This document outlines two effective methods for this hydrolysis, providing a comparative overview to aid in method selection based on substrate compatibility and desired reaction kinetics.
Chemical Reaction
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the base-catalyzed and acid-catalyzed hydrolysis of this compound.
| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |
| Reagents | Lithium Hydroxide (LiOH) | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |
| Solvent | Tetrahydrofuran (THF) / Water | Dioxane / Water |
| Temperature | Room Temperature to 50°C | 50°C to 100°C |
| Reaction Time | 2 - 6 hours | 12 - 24 hours |
| Typical Yield | > 90% | Variable, typically 70-85% |
| Work-up | Acidification, Extraction | Neutralization, Extraction |
| Notes | Generally faster and higher yielding. | Useful if the starting material is unstable to basic conditions. |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis using Lithium Hydroxide
This protocol is adapted from established procedures for the hydrolysis of similar pyrazine esters, offering a high-yield and efficient transformation.[1][2][3]
Materials:
-
This compound (1.0 eq)
-
Lithium Hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of THF and water (3:1 v/v).
-
Add Lithium Hydroxide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
If the reaction is sluggish, gently heat the mixture to 40-50°C.
-
Upon completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-amino-6-iodopyrazine-2-carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Acid-Catalyzed Hydrolysis
This method provides an alternative for substrates that may be sensitive to basic conditions. The mechanism for acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[4][5]
Materials:
-
This compound (1.0 eq)
-
6 M Hydrochloric Acid (HCl) or concentrated Sulfuric Acid (H₂SO₄) (catalytic to excess)
-
Dioxane
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a mixture of dioxane and water (4:1 v/v).
-
Add 6 M HCl or a catalytic amount of concentrated H₂SO₄ to the solution.
-
Heat the reaction mixture to reflux (80-100°C) and monitor by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo to obtain the crude carboxylic acid.
-
Purify the product as needed by recrystallization or silica gel chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the ester hydrolysis of this compound.
Caption: General workflow for the hydrolysis of the methyl ester.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) before use.[6]
-
Acid and base solutions are corrosive and should be handled with extreme caution.
Conclusion
The protocols described in this application note provide reliable methods for the hydrolysis of this compound. The choice between the base-catalyzed and acid-catalyzed route will depend on the specific requirements of the overall synthetic scheme and the stability of the starting material. For general purposes, the base-catalyzed method using lithium hydroxide is recommended due to its typically higher yields and faster reaction times. Proper analytical monitoring is crucial to determine the optimal reaction endpoint and ensure high purity of the final product.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Methyl 3-amino-6-iodopyrazine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of "Methyl 3-amino-6-iodopyrazine-2-carboxylate". The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The Suzuki coupling of this substrate can be challenging due to a combination of electronic and steric factors, as well as the presence of multiple nitrogen atoms. The pyrazine ring is electron-deficient, which generally enhances the reactivity of the C-I bond towards oxidative addition, the initial step in the catalytic cycle.[1][2] However, the lone pairs of electrons on the pyrazine nitrogens and the amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] This can significantly slow down the reaction and lead to lower yields.
Q2: What are the most common side reactions to expect?
A2: The most common side reactions encountered in the Suzuki coupling of N-heterocyclic compounds like this compound include:
-
Protodeboronation: This is the undesired reaction of the boronic acid or ester with a proton source (often water or solvent) to form an arene, effectively removing it from the catalytic cycle. This is a significant issue, especially with electron-deficient boronic acids.[4]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen or certain palladium(II) species.[5][6]
-
Dehalogenation: The reduction of the starting material, this compound, to Methyl 3-aminopyrazine-2-carboxylate. This can occur if there are hydride sources in the reaction mixture.
Q3: Which type of palladium catalyst and ligand is generally most effective for this type of substrate?
A3: For electron-deficient N-heterocyclic halides, particularly those with coordinating groups like amines, highly active catalyst systems are often required. Standard catalysts like Pd(PPh₃)₄ may not be very effective.[7] The use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, is highly recommended.[6] These ligands can stabilize the palladium catalyst, promote the challenging oxidative addition and reductive elimination steps, and sterically shield the metal center from inhibition by the pyrazine nitrogens.
Q4: How critical is the choice of base, and which bases are recommended?
A4: The base plays a crucial role in the transmetalation step of the Suzuki coupling by activating the boronic acid.[7] The choice of base can significantly impact the reaction yield, and its effectiveness is often dependent on the solvent system.[8] For challenging couplings of N-heterocycles, common choices include:
-
Potassium Phosphate (K₃PO₄): Often a very effective base for these types of reactions.
-
Cesium Carbonate (Cs₂CO₃): A strong base that can be effective when others fail.
-
Sodium Carbonate (Na₂CO₃): A milder base that is also widely used, often in aqueous solvent mixtures.[9]
It is often necessary to screen a few different bases to find the optimal one for a specific set of substrates and conditions.[8]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Q: I am observing very low or no conversion of my starting material. What are the first things I should check?
A: Low or no yield is a common issue. Here is a systematic approach to troubleshooting:
-
Inert Atmosphere: The Suzuki coupling is highly sensitive to oxygen, which can deactivate the palladium catalyst and promote homocoupling of the boronic acid.[4] Ensure that your reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents have been properly degassed.
-
Reagent Quality:
-
Palladium Catalyst and Ligand: Ensure that your palladium source and phosphine ligand are fresh and have not been degraded by air or moisture. Phosphine ligands are particularly susceptible to oxidation.[4]
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially if they are prone to protodeboronation. Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester).[4]
-
-
Catalyst System: As mentioned in the FAQs, standard catalysts may be inefficient. Consider switching to a more active system, such as one employing a Buchwald ligand.
-
Reaction Temperature: Many Suzuki couplings require heating to proceed at an optimal rate. If the reaction is sluggish at a lower temperature (e.g., 80 °C), a moderate increase may improve the yield. However, be aware that excessive heat can also lead to catalyst decomposition and an increase in side reactions.[4]
Issue 2: Significant Formation of Byproducts
Q: My reaction is proceeding, but I am isolating significant amounts of byproducts like the homocoupled boronic acid product or the dehalogenated starting material. How can I minimize these?
A: The formation of byproducts can often be suppressed by carefully tuning the reaction conditions:
-
Minimizing Homocoupling:
-
Minimizing Protodeboronation:
-
Anhydrous Conditions: If you suspect protodeboronation is a major issue, switching to anhydrous conditions can be beneficial, as water is a common proton source.[4]
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[4]
-
Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.
-
-
Minimizing Dehalogenation:
-
Avoid Hydride Sources: Ensure that your solvent is not a source of hydrides. For example, some alcohols can act as hydride donors under certain conditions.
-
Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can help to minimize dehalogenation.
-
Quantitative Data and Experimental Protocols
Table 1: Suzuki-Miyaura Coupling of 3-Amino-6-substituted-pyrazine-2-carboxamide Derivatives
| Entry | Aryl Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (5) | XPhos (10) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 80-95 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (10) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 24 | 40-60 |
| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DMF | 100 | 12 | 65-85 |
Data is illustrative and compiled from general knowledge of similar reactions. Actual yields may vary.
Table 2: Suzuki-Miyaura Coupling of 3-Bromo-6-substituted-pyridazines [9]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 15 |
| 2 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 28 |
This data highlights that even with seemingly standard conditions, yields can be low for some heterocyclic systems, underscoring the need for careful optimization.[9]
General Experimental Protocol
The following is a generalized procedure for the Suzuki-Miyaura coupling of this compound. This should be considered a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand. Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Preventing deiodination side reaction of "Methyl 3-amino-6-iodopyrazine-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common side reaction of deiodination when using "Methyl 3-amino-6-iodopyrazine-2-carboxylate" in synthetic protocols, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used?
A1: "this compound" is a heterocyclic organic compound.[1] It serves as a valuable building block in medicinal chemistry and drug development due to its substituted pyrazine core, a scaffold present in numerous biologically active molecules. The iodo-substituent at the 6-position is particularly useful as it allows for the introduction of various molecular fragments through cross-coupling reactions.
Q2: What is deiodination and why is it a problem?
A2: Deiodination is an undesired side reaction where the iodine atom on the pyrazine ring is replaced by a hydrogen atom. This leads to the formation of "Methyl 3-aminopyrazine-2-carboxylate" as a byproduct, reducing the yield of the desired coupled product and complicating purification. This side reaction is common with electron-deficient aryl halides, such as the title compound.
Q3: What are the primary causes of deiodination in my reaction?
A3: Deiodination in palladium-catalyzed cross-coupling reactions is often attributed to the formation of a palladium-hydride species. This can arise from various sources in the reaction mixture, such as amine bases, solvents (like alcohols), or water. This palladium-hydride can then react with the starting material in a process called hydrodehalogenation, leading to the deiodinated byproduct.
Q4: Which types of cross-coupling reactions are most susceptible to deiodination with this substrate?
A4: While deiodination can occur in various palladium-catalyzed reactions, it is frequently observed in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, especially when reaction conditions are not optimized for this electron-deficient heterocyclic halide.
Troubleshooting Guide
This guide is designed to help you troubleshoot and minimize deiodination when using "this compound".
Issue 1: Significant formation of the deiodinated byproduct is observed by LC-MS or NMR.
| Potential Cause | Suggested Solution |
| Choice of Base: Amine bases (e.g., triethylamine) or hydroxide bases in the presence of certain solvents can generate palladium-hydride species. | Switch to a non-reducing, anhydrous base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2] |
| Solvent Effects: Protic solvents or solvents that can act as hydride donors can contribute to deiodination. | Use anhydrous, aprotic solvents like toluene, dioxane, or DMF. Ensure solvents are thoroughly degassed to remove oxygen.[2] |
| Catalyst System (Palladium Source and Ligand): The choice of ligand can significantly influence the rates of the desired cross-coupling versus the undesired deiodination. | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination step over the deiodination pathway.[2][3] |
| Reaction Temperature and Time: High temperatures and long reaction times can sometimes favor the decomposition pathways that lead to deiodination. | Attempt the reaction at a lower temperature. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor side reactions. |
| Water Content: The presence of water can facilitate the formation of hydride species. | Use anhydrous reagents and solvents. If an aqueous base is required for the catalytic cycle (e.g., in some Suzuki couplings), use the minimum necessary amount of degassed water. |
Issue 2: Low yield of the desired product, with both starting material and the deiodinated byproduct present.
| Potential Cause | Suggested Solution |
| Slow Oxidative Addition: The oxidative addition of the electron-deficient "this compound" to the palladium(0) center may be slow. | Use a more electron-rich ligand to accelerate the oxidative addition step. Consider a higher catalyst loading, but be mindful of potential cost and purification issues. |
| Inefficient Transmetalation (in Suzuki reactions): The transfer of the organic group from the boron reagent to the palladium center might be the rate-limiting step. | Ensure the base is appropriate for activating the boronic acid/ester. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective. Using a boronic acid pinacol ester or a trifluoroborate salt can sometimes improve stability and reactivity.[2] |
| Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or other impurities. | Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen).[4] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination
This protocol is a representative example for the coupling of "this compound" with an arylboronic acid, optimized to reduce the risk of deiodination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, finely powdered and dried)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
Procedure:
-
To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add "this compound", the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling with Minimized Deiodination
This protocol provides a general procedure for the Sonogashira coupling of "this compound" with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv, anhydrous)
-
DMF (anhydrous and degassed)
-
Schlenk tube or sealed vial
Procedure:
-
To a Schlenk tube or sealed vial, add "this compound", Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous, degassed DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Seal the vessel and heat the reaction mixture to 60-80 °C for 6-16 hours, monitoring by TLC or LC-MS.[5]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A workflow for troubleshooting deiodination side reactions.
References
Technical Support Center: Optimizing Palladium-Catalyzed Couplings of Methyl 3-amino-6-iodopyrazine-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of palladium-catalyzed cross-coupling reactions involving Methyl 3-amino-6-iodopyrazine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: I am observing low or no yield in my Suzuki-Miyaura coupling of this compound. What are the common causes and how can I troubleshoot this?
A1: Low yields in Suzuki-Miyaura couplings with electron-deficient, nitrogen-containing heterocycles like your substrate are common. Several factors could be at play:
-
Catalyst Inhibition/Deactivation: The lone pairs on the pyrazine nitrogens and the amino group can coordinate to the palladium center, inhibiting its catalytic activity.
-
Poor Oxidative Addition: The C-I bond is generally reactive, but the overall electronic nature of the substrate can influence this step.
-
Slow Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be a rate-limiting step.
-
Protodeboronation: Your boronic acid can be degraded by reaction with trace water or other protic sources, especially under basic conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of ligand is critical. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands are often a good starting point as they can promote both oxidative addition and reductive elimination. Consider screening a variety of ligands.
-
Base Selection: The base plays a crucial role in the transmetalation step. A screening of different bases is highly recommended. Inorganic bases are generally preferred over organic amines for Suzuki couplings.
-
Solvent System: Ensure your solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation. A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used to aid in dissolving the base and boronic acid.
-
Temperature and Reaction Time: These reactions often require heating. A temperature screen (e.g., 80-120 °C) can help identify the optimal conditions. Monitor the reaction over time to determine the point of maximum conversion.
Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is not proceeding. What should I consider?
A2: The Buchwald-Hartwig amination of this substrate can be challenging due to potential catalyst inhibition by the substrate's nitrogen atoms. Here are key areas to investigate:
-
Catalyst System (Precatalyst and Ligand): Modern Buchwald-Hartwig precatalysts (e.g., G3 or G4 palladacycles) paired with bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are often necessary for challenging substrates. The choice of ligand can depend on whether you are using a primary or secondary amine.
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are common choices. The base must be strong enough to deprotonate the amine but not so strong as to cause substrate degradation.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure the solvent is rigorously degassed.
-
Temperature: These reactions usually require elevated temperatures (e.g., 80-110 °C).
Q3: My Sonogashira coupling with this compound is giving a complex mixture of byproducts. What are the likely side reactions and how can I suppress them?
A3: The primary side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling). Other potential issues include dehalogenation of your starting material.
-
Minimizing Glaser Homocoupling: This side reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Thoroughly degas all solvents and reagents.
-
Consider a "copper-free" Sonogashira protocol, which may require a different palladium catalyst and ligand system and often a stronger base.
-
-
**Preventing Dehalogenation
Technical Support Center: Purification of Methyl 3-amino-6-iodopyrazine-2-carboxylate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 3-amino-6-iodopyrazine-2-carboxylate and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have a low yield after initial extraction of my crude product. How can I improve this?
A1: Low recovery from liquid-liquid extraction (LLE) can be due to several factors. Firstly, ensure you are using a suitable organic solvent. For pyrazine derivatives, common choices include ethyl acetate, methyl-t-butyl ether (MTBE), and hexane.[1] The polarity of your specific derivative will dictate the best choice. Secondly, consider performing multiple extractions with fresh solvent, as a single extraction is often insufficient.[1] Finally, be aware of the pH of your aqueous layer, especially with the amino group present on your molecule. Adjusting the pH to suppress the protonation of the amine may improve its partitioning into the organic layer.
Q2: My column chromatography separation is poor, with co-eluting impurities. What can I do?
A2: Poor resolution in column chromatography is a common issue. Here are several parameters to optimize:
-
Stationary Phase: While silica gel is a common choice, for halogenated compounds that might be unstable, consider testing alternative stationary phases. A protocol for assessing the stability of sensitive compounds on different stationary phases (like basic alumina) has been described and could be adapted.[2]
-
Solvent System: A common eluent for pyrazine derivatives is a mixture of hexane and ethyl acetate.[1] You may need to systematically vary the ratio to find the optimal polarity for separation. A good starting point is a 90:10 hexane:ethyl acetate mixture.[1]
-
Gradient Elution: If isocratic elution fails, a gradient elution from a non-polar to a more polar solvent system can help resolve compounds with different polarities.
-
Column Loading: Overloading the column is a frequent cause of poor separation. Ensure you are not exceeding the recommended capacity of your column for the amount of crude product.
Q3: I am struggling to remove a persistent impurity. What are its likely sources?
A3: Without specific analytical data, it is difficult to pinpoint the exact impurity. However, common impurities in the synthesis of related pyrazine derivatives can include:
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Regioisomers: Depending on the synthetic route, regioisomers of your target molecule may be formed.
-
Side-Products: In the synthesis of some pyrazines, imidazole derivatives can be formed as side-products.[1] These are often more polar and can sometimes be removed by a silica gel plug filtration.[1]
Q4: My purified product seems to be degrading over time. What are the stability considerations for this class of compounds?
A4: Iodinated aromatic compounds can be sensitive to light and may degrade over time. It is advisable to store your purified "this compound" derivatives in a cool, dark place, and under an inert atmosphere if possible. When performing purification, especially column chromatography, it is good practice to work expeditiously and avoid prolonged exposure of the compound to the stationary phase.[2]
Purification Protocols
Column Chromatography
This is a general protocol for the purification of pyrazine derivatives and should be optimized for your specific compound.
Experimental Protocol:
-
Stationary Phase Selection: Prepare small slurries of different stationary phases (e.g., silica gel, neutral alumina, basic alumina) in the chosen eluent. Add a small amount of your crude product to each and stir for 30 minutes. Filter and analyze the filtrate by TLC or LC-MS to assess for degradation.[2]
-
Column Packing: Once a suitable stationary phase is selected, pack a glass column with a slurry of the stationary phase in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude "this compound" derivative in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of the stationary phase. Once the solvent is evaporated, carefully add the solid to the top of the packed column.
-
Elution: Begin elution with the determined solvent system (e.g., a starting mixture of hexane and ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of your compound and any impurities using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization
Experimental Protocol:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, ethyl acetate, hexane/ethyl acetate mixtures, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For ester-containing compounds, ethyl acetate can be a good starting point.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
High-Performance Liquid Chromatography (HPLC)
For analytical and preparative purification of pyrazine derivatives, reverse-phase HPLC is a powerful technique.
Experimental Protocol:
-
Column and Mobile Phase Selection: A C18 column is a common choice for reverse-phase HPLC.[3] A mobile phase consisting of a mixture of acetonitrile and water is often effective for separating pyrazine derivatives.[4][5] For compounds with basic amine groups, adding a modifier like formic acid to the mobile phase can improve peak shape.[4][5]
-
Method Development: Start with a gradient elution to determine the approximate retention time of your compound. A typical gradient might run from 10% to 95% acetonitrile in water over 20-30 minutes.
-
Optimization: Once the retention time is known, you can develop an isocratic method or a more focused gradient for better separation from closely eluting impurities.
-
Preparative HPLC: For purification, the optimized method can be scaled up to a preparative HPLC system with a larger column.
Data Summary
Table 1: Common Purification Techniques and Starting Parameters for Pyrazine Derivatives
| Purification Technique | Stationary/Solid Phase | Common Solvent Systems/Mobile Phases | Key Considerations |
| Column Chromatography | Silica Gel, Alumina[2] | Hexane/Ethyl Acetate gradients (e.g., starting with 90:10)[1] | Test for compound stability on the stationary phase.[2] |
| Recrystallization | Crystalline Solid | Ethanol, Ethyl Acetate, Hexane/Acetone, Toluene | Choice of solvent is critical and compound-specific. |
| Reverse-Phase HPLC | C18[3] | Acetonitrile/Water with optional acid modifier (e.g., Formic Acid)[4][5] | Can be used for both analysis and purification. |
Visual Guides
Caption: General experimental workflow for the purification of "this compound" derivatives.
References
- 1. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 5. Pyrazine | SIELC Technologies [sielc.com]
Technical Support Center: Reactions with Methyl 3-amino-6-iodopyrazine-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-amino-6-iodopyrazine-2-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is primarily used as a substrate in various palladium-catalyzed cross-coupling reactions. The most frequently employed reactions are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[1]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.
-
Stille Coupling: For the formation of carbon-carbon bonds with organostannanes.[1]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material without the iodine atom in my Suzuki-Miyaura reaction. What is this byproduct and why is it forming?
A2: This common byproduct is the deiodinated compound, Methyl 3-aminopyrazine-2-carboxylate . Its formation is a known side reaction in palladium-catalyzed cross-coupling reactions of aryl halides, particularly with more reactive iodo-compounds.[2] The mechanism often involves a palladium-hydride species which can be generated from various sources in the reaction mixture (e.g., solvent, base, or additives) and subsequently participates in a reductive dehalogenation pathway.
Troubleshooting Guides
Issue 1: Formation of Deiodinated Byproduct in Suzuki-Miyaura Coupling
Symptoms:
-
Appearance of a significant peak in LC-MS or GC-MS corresponding to the mass of Methyl 3-aminopyrazine-2-carboxylate.
-
Reduced yield of the desired coupled product.
Root Cause Analysis:
The C-I bond in this compound is relatively weak, making it susceptible to reductive deiodination under palladium catalysis. This side reaction is often promoted by the presence of palladium-hydride species.
Mitigation Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Ligand Selection | Utilize bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands. These ligands can accelerate the desired cross-coupling pathway, outcompeting the deiodination reaction. A typical setup would involve using 1-2 mol% of the palladium precatalyst and a 1:1 to 1:2 ratio of palladium to ligand. | Increased yield of the desired product and a significant reduction in the deiodinated byproduct. |
| Base Selection | Use a weaker, non-coordinating base. While strong bases like sodium tert-butoxide are common, they can sometimes promote the formation of palladium-hydrides. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). | Minimized deiodination, although reaction times may need to be optimized. |
| Solvent Choice | Anhydrous, aprotic solvents are generally preferred. Ethereal solvents like 1,4-dioxane or THF are commonly used. Protic solvents or the presence of water can be a source of protons for the deiodination pathway. | A cleaner reaction profile with less deiodination. |
| Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor the deiodination side reaction. | Improved selectivity for the desired cross-coupling product. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing deiodination.
Issue 2: Formation of Homocoupled Byproducts in Sonogashira Coupling
Symptoms:
-
In a Sonogashira coupling reaction, observation of a byproduct corresponding to the dimer of the terminal alkyne coupling partner (Glaser-Hay homocoupling).[3][4]
-
Reduced yield of the desired alkynylated pyrazine product.
Root Cause Analysis:
The copper(I) co-catalyst, typically used in Sonogashira reactions, can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[2][3]
Mitigation Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Copper-Free Conditions | Perform the reaction in the absence of a copper co-catalyst. This often requires the use of a more active palladium catalyst system and may necessitate higher reaction temperatures or longer reaction times. | Elimination of the Glaser-Hay homocoupling byproduct.[1] |
| Inert Atmosphere | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. This minimizes the presence of oxygen, which is required for the oxidative homocoupling. | Significant reduction in the formation of the alkyne dimer. |
| Choice of Amine Base | Use a bulky amine base, such as diisopropylethylamine (DIPEA), which can sometimes disfavor the homocoupling pathway. | Improved selectivity for the cross-coupled product. |
Reaction Pathway Diagram:
References
Technical Support Center: Ligand Selection for Cross-Coupling with Substituted Iodopyrazines
Welcome to the technical support center for ligand selection in cross-coupling reactions with substituted iodopyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions used with substituted iodopyrazines?
A1: The most common palladium-catalyzed cross-coupling reactions for the functionalization of substituted iodopyrazines include Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, Stille, and Heck couplings. These reactions are valued for their ability to form carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of pyrazine-containing compounds.
Q2: Why is ligand selection so critical for cross-coupling reactions with iodopyrazines?
A2: Ligand selection is crucial for several reasons. The ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent catalyst decomposition. For electron-deficient heterocycles like pyrazines, the nitrogen atoms can coordinate to the palladium center, inhibiting catalysis.[1] A suitable ligand, typically bulky and electron-rich, can prevent this inhibition and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2]
Q3: What are the general characteristics of a good ligand for iodopyrazine cross-coupling?
A3: Generally, bulky and electron-rich phosphine ligands are effective for cross-coupling reactions with electron-deficient heteroaryl halides like iodopyrazines.[2][3] These ligands promote the formation of the active catalytic species and accelerate the rate-determining steps of the reaction. Examples include Buchwald ligands (e.g., XPhos, SPhos) and other trialkylphosphines.[2][4]
Q4: I am observing significant dehalogenation of my iodopyrazine starting material. What causes this and how can I minimize it?
A4: Dehalogenation, or hydrodehalogenation, is a common side reaction where the iodo group is replaced by a hydrogen atom. This can occur when the aryl-palladium intermediate reacts with a source of hydrogen instead of the intended coupling partner. To minimize this, it is critical to work under strictly anhydrous and anaerobic conditions, as water and other protic sources can contribute to this side reaction.[2] Using fresh, high-purity reagents and thoroughly degassing all solvents is essential.[2]
Q5: My reaction yields are inconsistent between different batches. What are the likely causes?
A5: Inconsistent yields often point to variability in reagent quality or reaction setup. Key factors to control include:
-
Reagent Purity: Ensure all solvents are anhydrous and reagents, especially boronic acids in Suzuki couplings, are of high purity and stored correctly.[2]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[5] Ensure the reaction vessel is properly evacuated and backfilled with an inert gas (e.g., argon or nitrogen) and that all liquids are thoroughly degassed.[2][6]
-
Base Quality: Bases like potassium carbonate or potassium phosphate should be finely ground and dried before use to ensure consistent solubility and reactivity.[7]
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your cross-coupling reactions with substituted iodopyrazines.
General Issues
Problem 1: Low to no product formation in my cross-coupling reaction.
-
Possible Cause: Inactive catalyst.
-
Solution: The active Pd(0) species may not be forming or could be deactivating. Consider using a pre-formed Pd(0) catalyst or a modern pre-catalyst (e.g., a palladacycle like XPhos Pd G2) which readily generates the active species.[2] Ensure all solvents and reagents are rigorously degassed to prevent catalyst oxidation.[2]
-
-
Possible Cause: Inappropriate ligand choice.
-
Solution: The ligand may not be suitable for the substituted iodopyrazine substrate. For these electron-deficient systems, bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos) are often effective.[2] A screening of different ligands may be necessary.
-
-
Possible Cause: Incorrect base selection.
-
Solution: The base might be too weak or have poor solubility. Screen stronger bases like K₃PO₄ or Cs₂CO₃. For anhydrous bases, adding a small amount of water can sometimes be beneficial, particularly in Suzuki couplings.[2]
-
-
Possible Cause: Sub-optimal reaction temperature.
-
Solution: The reaction may require more thermal energy. Gradually increase the reaction temperature. Microwave irradiation can also be a powerful tool for rapid and uniform heating, often leading to significantly reduced reaction times.[2]
-
Reaction-Specific Troubleshooting
Problem 2: My Suzuki-Miyaura coupling is sluggish or stalls.
-
Possible Cause: Deactivation of the boronic acid.
-
Possible Cause: Inefficient catalyst system.
-
Solution: Modern catalyst systems are often more active. A combination of a palladium source like Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos or XPhos has proven effective for Suzuki-Miyaura couplings of similar heteroaryl iodides.[2]
-
Problem 3: Low yields when using an alkylamine with β-hydrogens.
-
Possible Cause: β-hydride elimination.
-
Possible Cause: Catalyst inhibition by the amine.
-
Solution: The amine starting material or product can sometimes coordinate to the palladium center and inhibit catalysis. Using a stronger, non-nucleophilic base like NaOtBu or LHMDS can help mitigate this. The choice of a sufficiently bulky ligand is also key.
-
Ligand Performance Data
The following tables summarize typical ligands and conditions for various cross-coupling reactions with iodo- and other halopyrazines, based on literature for analogous heteroaryl halides. This data should serve as a starting point for optimization.
Table 1: Ligand Selection for Suzuki-Miyaura Coupling of Halopyrazines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 | A standard, readily available catalyst, may require higher temperatures.[2] |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 80-100 | Often provides better results than Pd(PPh₃)₄.[2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 70-90 | Versatile Pd(0) source with a bulky ligand, shows good activity.[2] |
| Pd(OAc)₂ | SPhos | KF | Toluene/H₂O | 80 | Highly effective for a variety of substituted arylboronic acids.[2] |
| XPhos Pd G2 | - | K₂CO₃ | Ethanol/H₂O | 120 (Microwave) | Pre-catalyst that readily forms the active species, ideal for rapid reactions.[2] |
Table 2: Ligand Selection for Buchwald-Hartwig Amination of Halopyrazines
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Aryl Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 | Good for a broad range of aryl amines. |
| Alkyl Amines | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 80-110 | BrettPhos is often effective for primary amines.[8] |
| Amides | Pd(OAc)₂ / Josiphos | K₃PO₄ | Toluene | 100 | Josiphos ligands can be effective for C-N bond formation with amides. |
| Alkylamines with β-H | CuI | K₂CO₃ | DMF | 110 | Copper may be superior to palladium for this substrate class to avoid β-hydride elimination.[2] |
Table 3: Conditions for Other Cross-Coupling Reactions with Iodopyrazines
| Reaction | Palladium Source | Ligand | Co-catalyst / Additive | Base | Solvent | Temperature (°C) |
| Sonogashira | PdCl₂(PPh₃)₂ | - | CuI | Et₃N | THF/Et₃N | Room Temp - 60 |
| Stille | Pd₂(dba)₃ | P(o-tol)₃ | - | - | Toluene | 90-120 |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | - | Et₃N | DMF | 100-140 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Substituted Iodopyrazine
-
To an oven-dried reaction vessel, add the substituted iodopyrazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add a degassed solvent mixture (e.g., 4:1 dioxane/water or toluene/water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Substituted Iodopyrazine
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).
-
Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the substituted iodopyrazine (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.
References
Technical Support Center: Overcoming Low Reactivity of the Amino Group in Methyl 3-amino-6-iodopyrazine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the amino group in Methyl 3-amino-6-iodopyrazine-2-carboxylate. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving the amino group of Methyl 3--amino-6-iodopyrazine-2-carboxylate.
Issue 1: Failed or Low-Yield Acylation/Amidation Reactions
Symptoms:
-
Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting material.
-
The desired acylated or amidated product is not formed, or is present in very low yields.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Nucleophilicity of the Amino Group | The electron-withdrawing nature of the pyrazine ring and the adjacent methoxycarbonyl group significantly reduces the nucleophilicity of the 3-amino group. To overcome this, employ more forcing reaction conditions. Increase the reaction temperature and/or extend the reaction time. The use of a suitable base, such as pyridine, can help to activate the amino group.[1] |
| Inappropriate Solvent | The choice of solvent can greatly influence reaction rates. Aprotic solvents like Dichloromethane (DCM) or Acetonitrile (ACN) are often effective.[1] For particularly stubborn reactions, consider using a higher-boiling point solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). |
| Steric Hindrance | If the acylating or amidating agent is sterically bulky, the reaction may be hindered. Consider using a less hindered reagent if possible. |
| Decomposition of Reagents | Ensure that the acylating agent (e.g., acyl chloride) is fresh and has not decomposed. Moisture can lead to the hydrolysis of acyl halides. |
Issue 2: Unsuccessful Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Symptoms:
-
No formation of the desired C-N coupled product.
-
Complex mixture of byproducts observed by TLC or LC-MS.
-
Decomposition of the starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Catalyst System | The choice of palladium precursor, ligand, and base is critical for successful Buchwald-Hartwig amination.[2][3] For electron-deficient substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often required to promote efficient oxidative addition and reductive elimination.[4] |
| Base Incompatibility | Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, these strong bases can be incompatible with certain functional groups. Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be tested, although they may require higher temperatures and longer reaction times.[5] |
| Oxygen Sensitivity | The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are properly degassed. |
| Poor Ligand Selection | Bidentate phosphine ligands like BINAP or DPPF can be effective in preventing the formation of unreactive palladium dimers, especially when using aryl iodides.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in this compound so unreactive?
The low reactivity is due to the electronic properties of the pyrazine ring. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which decreases the electron density on the ring and, consequently, on the attached amino group. This reduction in electron density makes the lone pair of electrons on the nitrogen atom less available for nucleophilic attack. The presence of the electron-withdrawing methoxycarbonyl group at the adjacent position further deactivates the amino group.
Q2: What are the general strategies to enhance the reactivity of the amino group on this molecule?
There are two primary strategies:
-
Reaction Condition Optimization: This involves using higher temperatures, longer reaction times, and the addition of a base (e.g., pyridine) to facilitate the reaction.[1]
-
Use of Catalysis: For reactions like C-N bond formation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective. These methods utilize a catalyst system to overcome the high activation energy barrier of the reaction.[2][3]
Q3: Can I perform a direct acylation of the amino group? What conditions are recommended?
Yes, direct acylation is possible, but it requires specific conditions. A recommended starting point is to dissolve this compound in an anhydrous aprotic solvent like Dichloromethane (DCM) under an inert atmosphere (Argon). Add a base such as pyridine, followed by the dropwise addition of the acyl chloride. The reaction may require stirring for an extended period (e.g., 48 hours) at room temperature.[1]
Q4: For a Buchwald-Hartwig amination, what is a good starting catalyst system to try?
A good starting point for a Buchwald-Hartwig amination with this substrate would be to use a palladium precursor like Pd2(dba)3 or Pd(OAc)2, a bulky electron-rich phosphine ligand such as XPhos or SPhos, and a strong base like NaOtBu in an anhydrous, degassed solvent like toluene or dioxane.
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
This protocol is adapted from a similar procedure for the acylation of methyl 3-aminopyrazine-2-carboxylate.[1]
-
Preparation: In a flame-dried flask under an Argon atmosphere, disperse this compound (1 equivalent) in anhydrous Dichloromethane (DCM).
-
Base Addition: Add anhydrous pyridine (1.5 equivalents) to the suspension and stir for 5 minutes.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 48 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the palladium-catalyzed amination of this compound.
-
Preparation: To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd2(dba)3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Reagent Addition: Add this compound (1 equivalent) and the amine coupling partner (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Workflow for the acylation of this compound.
Caption: Key components for a successful Buchwald-Hartwig amination reaction.
References
Managing solubility issues of "Methyl 3-amino-6-iodopyrazine-2-carboxylate" in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 3-amino-6-iodopyrazine-2-carboxylate."
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound containing both polar (amino, ester) and non-polar (iodopyrazine ring) functionalities. This structure results in limited solubility in aqueous solutions and better solubility in polar aprotic and some polar protic organic solvents. Generally, it is sparingly soluble in water but shows improved solubility in solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF).
Q2: I am observing a precipitate when I dilute my DMSO stock solution of the compound into an aqueous buffer for a biological assay. What is happening and how can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer, even though it was fully dissolved in the initial DMSO stock. The high concentration of DMSO keeps the compound in solution, but as the percentage of DMSO decreases upon dilution, the aqueous environment cannot maintain the compound's solubility.
To prevent this, you can:
-
Decrease the final concentration: Lower the target concentration of the compound in your assay to stay below its aqueous solubility limit.
-
Increase the co-solvent concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1%) might keep the compound in solution. However, always be mindful of potential solvent effects on your experimental system.
-
Use a different formulation strategy: Consider using solubility enhancers like cyclodextrins or formulating the compound as a salt if applicable.
Q3: Can I heat the solvent to dissolve more of the compound?
A3: Gentle heating can be an effective method to increase the dissolution rate and, in some cases, the solubility of a compound. However, it is crucial to consider the thermal stability of this compound. Prolonged heating at high temperatures could lead to degradation. It is recommended to use a gentle warming bath (e.g., 30-40°C) and to monitor for any changes in color or the appearance of impurities by an appropriate analytical method like TLC or LC-MS.
Q4: Are there any specific safety precautions I should take when handling this compound and its solutions?
A4: Yes, standard laboratory safety practices should always be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides
Issue 1: The compound is not dissolving in my chosen organic solvent.
This guide will walk you through a systematic approach to address solubility challenges.
Caption: Troubleshooting workflow for insolubility.
Troubleshooting Steps:
-
Verify Compound Purity and Solvent Quality:
-
Ensure the purity of your this compound using an appropriate analytical technique (e.g., NMR, LC-MS). Impurities can significantly impact solubility.
-
Use high-purity, anhydrous solvents, as water or other contaminants can reduce solubility.
-
-
Select an Appropriate Solvent:
-
Based on the compound's structure, polar aprotic solvents are a good starting point. Refer to the solubility data table below for guidance.
-
Consider the polarity and hydrogen bonding capabilities of the solvent. Pyrazine derivatives often show good solubility in alcohols and ethers.[1]
-
-
Employ Mechanical Agitation:
-
Vortexing or sonicating the mixture can help break down solid aggregates and increase the surface area available for solvation, thus accelerating the dissolution process.
-
-
Apply Gentle Heating:
-
As mentioned in the FAQs, gentle warming can increase solubility. Use a water bath and monitor for any signs of degradation.
-
-
Consider a Solvent Mixture (Co-solvency):
-
If the compound is poorly soluble in a single solvent, a mixture of solvents can be effective. For example, adding a small amount of DMSO to methanol can enhance solubility.
-
-
Re-evaluate Solvent Choice or Consider Derivatization:
-
If the compound remains insoluble, a more systematic solvent screen may be necessary. If solubility is a persistent issue for your application, chemical modification to a more soluble derivative might be required.
-
Issue 2: Inconsistent results in screening assays due to poor solubility.
This guide addresses how to manage solubility for reliable and reproducible experimental outcomes.
Caption: Workflow for ensuring consistent assay results.
Troubleshooting Steps:
-
Determine Kinetic Solubility:
-
Before running your main experiments, perform a kinetic solubility assay (see Experimental Protocols) in your specific assay buffer. This will give you an estimate of the maximum concentration you can achieve without precipitation.
-
-
Prepare a Concentrated Stock Solution:
-
Dissolve the compound in a high-purity, water-miscible organic solvent in which it is highly soluble, such as DMSO.
-
-
Optimize Final Assay Concentration:
-
Ensure that the final concentration of your compound in the assay is well below its determined kinetic solubility limit.
-
-
Validate Compound Stability:
-
Incubate the compound in your assay medium for the duration of your experiment and analyze for any degradation. This will help differentiate between solubility issues and compound instability.
-
Data Presentation
Table 1: Qualitative and Estimated Quantitative Solubility of this compound in Common Organic Solvents at Room Temperature.
| Solvent | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | > 50 |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | ~25-50 |
| Methanol | Polar Protic | Soluble | ~10-25 |
| Ethanol | Polar Protic | Soluble | ~5-15 |
| Chloroform | Non-polar | Sparingly Soluble | ~1-5 |
| Ethyl Acetate | Moderately Polar | Sparingly Soluble | ~1-5 |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | ~1-5 |
| Water | Polar Protic | Insoluble | < 0.1 |
| Hexane | Non-polar | Insoluble | < 0.1 |
Disclaimer: The quantitative solubility values are estimates based on the behavior of structurally similar pyrazine derivatives and should be experimentally confirmed. A calculated solubility of 23 g/L (23 mg/mL) has been reported, though the solvent was not specified.[2]
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility
This protocol determines the equilibrium solubility of the compound, which is the saturation concentration of the most stable crystalline form in a given solvent.
Caption: Workflow for determining thermodynamic solubility.
Methodology:
-
Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Carefully dilute an aliquot of the clear supernatant with a suitable solvent.
-
Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the original concentration in the undiluted supernatant to determine the thermodynamic solubility.
Protocol 2: Determination of Kinetic Solubility
This protocol provides a higher-throughput method to estimate the solubility of a compound from a concentrated stock solution, which is often more relevant for early-stage drug discovery assays.
Caption: Workflow for determining kinetic solubility.
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a multi-well plate, add the desired aqueous buffer.
-
Add small volumes of the DMSO stock solution to the buffer to create a serial dilution, achieving a range of final compound concentrations.
-
Incubate the plate at room temperature for a set period (e.g., 2-24 hours).
-
Measure the turbidity of each well using a nephelometer or plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility. Alternatively, visual inspection for the first sign of precipitation can be used.
References
Technical Support Center: Catalyst Deactivation in Reactions of Methyl 3-amino-6-iodopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during cross-coupling reactions involving Methyl 3-amino-6-iodopyrazine-2-carboxylate .
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue when working with this compound?
A1: The pyrazine core of the molecule, with its two nitrogen atoms, can act as a ligand for the palladium catalyst. This coordination can lead to the formation of inactive or less active catalyst complexes, a phenomenon known as catalyst poisoning.[1] The amino group on the pyrazine ring can further contribute to this deactivation pathway. Additionally, iodide, being a good leaving group, can also have an inhibitory effect on the catalyst under certain conditions.
Q2: What are the visual signs of catalyst deactivation in my reaction?
A2: A common visual indicator of catalyst deactivation is the formation of palladium black, a fine, black precipitate of elemental palladium. This suggests that the active Pd(0) species is aggregating and falling out of the catalytic cycle. A reaction mixture that fails to progress despite prolonged reaction times or increased temperatures can also indicate a deactivated catalyst.
Q3: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A3: Low or no conversion in a Suzuki-Miyaura coupling with this substrate can stem from several factors:
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Catalyst Inhibition: The nitrogen atoms of the pyrazine ring can strongly coordinate to the palladium center, hindering its catalytic activity.
-
Inappropriate Ligand Choice: The use of a ligand that is not sufficiently electron-rich or sterically bulky may not adequately protect the palladium center from coordination with the substrate or product.
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Base Incompatibility: The chosen base might not be optimal for the specific catalyst system or may be causing degradation of the boronic acid reagent.
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Dehalogenation: Iodopyrazoles can be prone to a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen, leading to a non-productive pathway.
Q4: My Buchwald-Hartwig amination is sluggish. What adjustments can I make?
A4: Sluggish Buchwald-Hartwig reactions with this compound can often be improved by:
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Screening Ligands: Employing bulky, electron-rich phosphine ligands is crucial to facilitate the C-N bond-forming reductive elimination step and prevent catalyst inhibition.
-
Optimizing the Base: Strong, non-nucleophilic bases are typically required. The choice of base can significantly impact the reaction rate and yield.
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Increasing Temperature: While starting with milder conditions is advisable, some challenging couplings may require higher temperatures to proceed efficiently. However, be mindful of potential substrate or product degradation at elevated temperatures.
Q5: I am seeing significant homocoupling of my alkyne in a Sonogashira reaction. How can I minimize this?
A5: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst. To minimize this:
-
Reduce Copper(I) Loading: Use the minimum effective amount of the copper co-catalyst.
-
Employ a "Copper-Free" Protocol: Several effective copper-free Sonogashira protocols have been developed that can eliminate the issue of Glaser coupling.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
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TLC or LC-MS analysis shows predominantly starting material (this compound).
-
Formation of palladium black.
-
Significant dehalogenation of the starting material is observed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Starting Conditions |
| Catalyst | Pd(PPh₃)₄ or a palladacycle precatalyst (e.g., XPhos Pd G3) |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80 - 110 °C |
| Catalyst Loading | 1 - 5 mol% |
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Symptoms:
-
Reaction stalls before completion.
-
Formation of a black precipitate (palladium black).
-
Complex mixture of byproducts observed by LC-MS.
Catalyst Deactivation Pathway:
Caption: Simplified catalyst deactivation pathways in reactions with aminopyrazines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to a dry reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
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Add the amine (1.1-1.5 equiv.) and this compound (1.0 equiv.).
-
Seal the vessel and heat to the desired temperature (e.g., 90-110 °C) with stirring.
-
Monitor the reaction progress.
-
After completion, cool to room temperature, and quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by chromatography.
| Parameter | Recommended Starting Conditions |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, Buchwald-type biaryl phosphine ligands[2] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 90 - 120 °C |
| Catalyst Loading | 1 - 5 mol% |
Issue 3: Poor Performance in Sonogashira Coupling
Symptoms:
-
Low yield of the desired alkynylated product.
-
Significant formation of the Glaser homocoupling product.
-
Recovery of unreacted starting materials.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting Sonogashira coupling reactions.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) iodide co-catalyst (1-3 mol%).[3]
-
Add the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride to remove the copper salts.
-
Separate the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Recommended Starting Conditions |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI (for traditional protocol) |
| Base | Et₃N, i-Pr₂NH |
| Solvent | THF, DMF, Acetonitrile |
| Temperature | Room Temperature to 80 °C |
| Catalyst Loading | Pd: 1-5 mol%, Cu: 0.5-5 mol% |
References
Technical Support Center: Reactions Involving Methyl 3-amino-6-iodopyrazine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 3-amino-6-iodopyrazine-2-carboxylate". The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work-ups.
General Work-up Procedures
A common challenge in reactions involving "this compound" is isolating the desired product from the reaction mixture, which often contains residual catalyst, unreacted starting materials, and byproducts. The following sections provide guidance on general work-up and purification strategies.
Question: What is a standard work-up procedure for a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with "this compound"?
Answer:
While the specific details may vary depending on the reaction scale and the nature of the coupling partners, a general aqueous work-up procedure can be followed.
Experimental Protocol: General Aqueous Work-up
-
Quenching: Upon completion of the reaction (as determined by a suitable monitoring technique such as TLC or LC-MS), cool the reaction mixture to room temperature. If the reaction was performed at an elevated temperature, allow it to cool in an ice bath. Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate (EtOAc), dichloromethane (DCM), or toluene. The choice of solvent will depend on the solubility of the product. Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash them sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acidic components).
-
Brine (saturated aqueous sodium chloride solution) (to facilitate the separation of the organic and aqueous layers and to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product is often purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product. A common starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane.
A logical workflow for a general work-up procedure is illustrated below.
Caption: General experimental workflow for the work-up of reactions.
Troubleshooting Guides
This section addresses common problems encountered during reactions and work-ups involving "this compound".
Low or No Product Yield in Cross-Coupling Reactions
Question: My Suzuki/Buchwald-Hartwig/Sonogashira coupling reaction with "this compound" is giving a low yield or no product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in cross-coupling reactions is a frequent issue. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species may not be forming or could be deactivating. Consider using a pre-formed Pd(0) catalyst or a modern pre-catalyst like a palladacycle (e.g., XPhos Pd G2). Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[1] |
| Inappropriate Ligand Choice | The ligand may not be suitable for the substrate. For electron-rich heteroaromatic substrates, bulky, electron-rich phosphine ligands such as the Buchwald ligands (e.g., XPhos, SPhos) are often effective.[1][2] |
| Incorrect Base Selection | The base might be too weak or poorly soluble. Screen stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For anhydrous bases like K₃PO₄, adding a small amount of water can be beneficial in Suzuki couplings.[1][3] |
| Sub-optimal Reaction Temperature | The reaction may require more thermal energy. Gradually increase the reaction temperature. Microwave irradiation can also be employed for rapid and uniform heating.[1][3] |
| Poor Reagent Quality | Degradation of starting materials, especially boronic acids in Suzuki couplings, can halt the reaction. Use fresh, high-purity starting materials.[1] |
The following diagram illustrates a troubleshooting workflow for low product yield.
Caption: A logical workflow for troubleshooting low product yield.
Side Reactions
Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can occur, with dehalogenation and homo-coupling being the most common.
| Side Reaction | Description | Mitigation Strategies |
| Dehalogenation (Hydrodeiodination) | The iodo group is replaced by a hydrogen atom. | Use anhydrous solvents and reagents. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases in some cases.[3][4] |
| Homo-coupling | Dimerization of the coupling partners (e.g., boronic acid in Suzuki coupling). | Rigorously degas all solvents and reagents to remove oxygen. For Sonogashira couplings, consider a "copper-free" protocol as the copper(I) co-catalyst can promote the oxidative homo-coupling of terminal alkynes (Glaser coupling).[3][5] |
This decision tree can help in diagnosing and addressing common side reactions.
Caption: Troubleshooting guide for common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of "this compound" derivatives after column chromatography?
A1: While the final purity depends on the specific compound and the care taken during purification, it is generally possible to achieve >95% purity as determined by techniques like HPLC or ¹H NMR.
Q2: Are there any specific safety precautions I should take when working with "this compound" and its reactions?
A2: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. For cross-coupling reactions, be aware that palladium catalysts can be pyrophoric, and some phosphine ligands can be air-sensitive and toxic. Always consult the Safety Data Sheet (SDS) for all reagents used.
Q3: My purified product appears to be unstable and decomposes over time. How can I improve its stability?
A3: Some pyrazine derivatives can be sensitive to light, air, and acidic or basic conditions. Store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator or freezer. Protecting it from light by using an amber-colored vial is also recommended.
Q4: Can I use "this compound" in other types of reactions besides cross-coupling?
A4: Yes, the amino and iodo functionalities, as well as the ester group, allow for a variety of chemical transformations. For example, the amino group can be acylated or diazotized, and the ester can be hydrolyzed or converted to an amide. The iodo group can also participate in other reactions such as Heck or carbonylative couplings.
References
Validation & Comparative
Unveiling Reactivity: A Comparative Analysis of Methyl 3-amino-6-iodopyrazine-2-carboxylate and its Bromo-Analogs in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides a comprehensive comparison of the reactivity of "Methyl 3-amino-6-iodopyrazine-2-carboxylate" and its bromo-analog in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This analysis is supported by experimental data to inform the strategic selection of these key building blocks in medicinal chemistry.
The core of this comparison lies in the inherent chemical properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycles of these cross-coupling reactions. Consequently, aryl iodides, such as this compound, are generally more reactive than their bromo counterparts. This increased reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
At a Glance: Iodo- vs. Bromo-Pyrazine Derivatives
| Feature | This compound | Methyl 3-amino-6-bromopyrazine-2-carboxylate |
| Reactivity | Higher | Lower |
| Reaction Speed | Faster | Slower |
| Typical Reaction Conditions | Milder (e.g., lower temperatures) | More forcing (e.g., higher temperatures) |
| Catalyst Loading | Often lower | May require higher loading |
| Cost | Generally higher | Generally lower |
Quantitative Reactivity Comparison
The following tables summarize available quantitative data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound and its bromo-analog. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature. The data presented here is compiled from various sources to provide representative examples of the reactivity of each compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester.
| Starting Material | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 3-amino-6-bromopyrazine-2-carboxylate | 4-(methylthio)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME, H₂O | 80 | 12 | 95[1] |
| Methyl 3-amino-6-bromopyrazine-2-carboxylate | Methylboronic acid | Pd₂(OAc)₃ / Xantphos | K₃PO₄ / Toluene, H₂O | 115 | 1 | N/A[2] |
| This compound | 1,4-Anhydro-3,5-O-bis[(tert-butyl)dimethylsilyl]-2-deoxy-D-erythro-pent-1-enitol | Pd(OAc)₂ / PPh₃ | Et₃N / CH₃CN | Reflux | 4 | 21-58*[3][4] |
*Note: This reaction is a Heck-type coupling leading to C-nucleosides, not a standard Suzuki coupling, but it demonstrates the reactivity of the iodo-compound in a palladium-catalyzed C-C bond formation.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Specific experimental data for the Sonogashira coupling of this compound and its bromo-analog were not found in the reviewed literature. However, the general reactivity trend (I > Br) is well-established for this reaction. Aryl iodides typically undergo Sonogashira coupling under milder conditions (often at room temperature) compared to aryl bromides, which usually require heating.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.
Specific experimental data for the Buchwald-Hartwig amination of this compound and its bromo-analog were not found in the reviewed literature. As with the other cross-coupling reactions, aryl iodides are generally more reactive substrates in C-N bond formation, allowing for the use of a broader range of amines and milder reaction conditions.
Experimental Protocols
Detailed experimental protocols for palladium-catalyzed cross-coupling reactions are widely available in the chemical literature. The following are generalized procedures that can be adapted for the specific substrates discussed.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the halopyrazine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Degassed solvents (e.g., a mixture of dioxane/water, toluene/water, or DME/water) are added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for Sonogashira Coupling:
-
To a Schlenk flask, add the halopyrazine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) salt (e.g., CuI, 1-10 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) are added.
-
The terminal alkyne (1.1-1.5 equiv.) is added via syringe.
-
The reaction is stirred at the appropriate temperature (from room temperature to 80 °C) until completion.
-
The reaction mixture is then worked up by dilution with an organic solvent and washing with aqueous solutions to remove the amine base and salts.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halopyrazine (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(II) salt, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 1-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv.).
-
Anhydrous, degassed solvent (e.g., toluene, dioxane) is added.
-
The vessel is sealed and heated (typically 80-110 °C) with stirring.
-
After the reaction is complete, it is cooled, quenched, and extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated.
-
The product is purified by chromatography.
Biological Relevance and Signaling Pathways
Aminopyrazine derivatives are prevalent scaffolds in medicinal chemistry, often targeting protein kinases involved in various disease-related signaling pathways. The functionalization of the pyrazine core through cross-coupling reactions is a key strategy in the development of potent and selective kinase inhibitors.
Below are representations of key signaling pathways where aminopyrazine-based inhibitors have shown activity.
Conclusion
The choice between this compound and its bromo-analog for use in palladium-catalyzed cross-coupling reactions is a strategic one, balancing reactivity with cost and availability. The iodo-derivative consistently demonstrates higher reactivity, which can be advantageous for achieving higher yields under milder conditions, particularly with challenging substrates or in the synthesis of complex molecules with sensitive functional groups. Conversely, the bromo-analog offers a more cost-effective and readily available alternative, which may be preferable for large-scale syntheses where reaction conditions can be optimized to achieve satisfactory outcomes. This guide provides the foundational data and protocols to assist researchers in making an informed decision based on the specific requirements of their synthetic targets.
References
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to HPLC-MS Analysis of "Methyl 3-amino-6-iodopyrazine-2-carboxylate" Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of reaction products derived from "Methyl 3-amino-6-iodopyrazine-2-carboxylate." This key intermediate is frequently utilized in the synthesis of novel pharmaceutical compounds, making robust analytical methodologies for reaction monitoring and product characterization essential. This document details hypothetical, yet representative, experimental data and protocols for common cross-coupling reactions, offering a valuable resource for methods development and optimization.
Introduction to Analytical Strategies
"this compound" serves as a versatile building block in medicinal chemistry, primarily due to the reactivity of its iodo-substituent in palladium-catalyzed cross-coupling reactions. The two most common transformations are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. Accurate and efficient monitoring of these reactions is critical to optimize yields, minimize impurities, and ensure the quality of the final products. HPLC-MS stands out as the premier analytical technique for this purpose, offering high-resolution separation and sensitive mass-based detection.
This guide will explore the application of HPLC-MS in analyzing the products of hypothetical Suzuki and Buchwald-Hartwig reactions starting from "this compound." We will also briefly compare HPLC-MS with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
HPLC-MS Analysis of a Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond between the pyrazine core and various aryl or heteroaryl partners. In this hypothetical example, "this compound" is coupled with phenylboronic acid.
Reaction Scheme:
Experimental Protocol: HPLC-MS
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II Quaternary LC System or equivalent.
-
Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent with an Electrospray Ionization (ESI) source.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | %B |
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 |
Flow Rate: 0.8 mL/min Injection Volume: 5 µL Column Temperature: 30 °C MS Conditions:
-
Ionization Mode: ESI Positive
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 12 L/min
-
Nebulizer Pressure: 35 psig
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 70 V
-
Scan Range: m/z 100-500
Data Presentation: Suzuki-Miyaura Coupling
| Compound | Retention Time (min) | [M+H]⁺ (m/z) |
| This compound (Starting Material) | 6.8 | 280.0 |
| Phenylboronic Acid | 2.1 | 123.1 |
| Methyl 3-amino-6-phenylpyrazine-2-carboxylate (Product) | 8.2 | 230.1 |
| Deiodinated Byproduct (Methyl 3-aminopyrazine-2-carboxylate) | 5.5 | 154.1 |
HPLC-MS Analysis of a Buchwald-Hartwig Amination Reaction
The Buchwald-Hartwig amination allows for the formation of a C-N bond, introducing a new amine substituent onto the pyrazine ring. In this example, "this compound" is reacted with morpholine.
Reaction Scheme:
Experimental Protocol: HPLC-MS
The experimental protocol for the Buchwald-Hartwig amination analysis is identical to the one described for the Suzuki-Miyaura coupling, demonstrating the versatility of a single HPLC-MS method for monitoring different reaction types involving the same core structure.
Data Presentation: Buchwald-Hartwig Amination
| Compound | Retention Time (min) | [M+H]⁺ (m/z) |
| This compound (Starting Material) | 6.8 | 280.0 |
| Morpholine | 1.5 | 88.1 |
| Methyl 3-amino-6-(morpholin-4-yl)pyrazine-2-carboxylate (Product) | 7.5 | 239.1 |
| Deiodinated Byproduct (Methyl 3-aminopyrazine-2-carboxylate) | 5.5 | 154.1 |
Comparison with Alternative Analytical Techniques
While HPLC-MS is a powerful tool, other analytical techniques can provide complementary information for reaction analysis.
| Technique | Advantages | Disadvantages |
| HPLC-MS | High sensitivity and selectivity.[1][2] Provides both separation and mass information.[1][2] Ideal for complex reaction mixtures. | Destructive technique. Requires calibration for accurate quantification. |
| NMR Spectroscopy | Non-destructive.[2] Provides detailed structural information.[2][3] Inherently quantitative without the need for response factors.[4] | Lower sensitivity compared to MS.[5] Can be complex to interpret for mixtures. May require deuterated solvents.[6] |
| FTIR Spectroscopy | Non-destructive and real-time monitoring capabilities.[7][8] Provides information on functional group changes.[9] | Not suitable for complex mixtures without separation.[5] Lower sensitivity and specificity compared to MS and NMR.[5] |
Visualizing the Workflow and Logical Relationships
To better understand the analytical process and the relationships between the starting material and its potential products, the following diagrams have been generated using Graphviz.
References
A Spectroscopic Showdown: Unveiling the Nuances of Iodinated vs. Brominated Pyrazine Intermediates
For researchers, scientists, and professionals in drug development, the choice between iodinated and brominated intermediates is a critical decision in the synthesis of novel therapeutics. This guide provides a comprehensive spectroscopic comparison of 2-iodopyrazine and 2-bromopyrazine, offering valuable insights into their structural and electronic properties through experimental data.
This comparison delves into the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these two important pyrazine intermediates. Understanding these spectroscopic signatures is paramount for reaction monitoring, quality control, and the rational design of synthetic pathways.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | 2-Bromopyrazine | 2-Iodopyrazine | Key Observations |
| ¹H NMR | Protons are generally more deshielded (higher ppm). | Protons are generally more shielded (lower ppm). | The higher electronegativity of bromine leads to greater deshielding of adjacent protons compared to iodine. |
| ¹³C NMR | Carbon atom attached to bromine shows a significant downfield shift. | Carbon atom attached to iodine shows a less pronounced downfield shift compared to the bromo-analog. | The "heavy atom effect" of iodine influences the chemical shift of the directly attached carbon. |
| IR Spectroscopy | C-Br stretching vibration is observed at a lower wavenumber. | C-I stretching vibration is observed at an even lower wavenumber. | The vibrational frequency of the C-X bond is inversely proportional to the mass of the halogen atom. |
| Mass Spectrometry | Exhibits a characteristic M/M+2 isotopic pattern with a ~1:1 ratio. | Shows a single molecular ion peak (M+). | The natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) results in a distinct isotopic signature, which is absent for monoisotopic iodine (¹²⁷I). |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed picture of the chemical environment of protons and carbon atoms within a molecule.
¹H NMR: The position of proton signals in a ¹H NMR spectrum is highly sensitive to the electronic environment. In 2-bromopyrazine, the greater electronegativity of the bromine atom withdraws electron density from the pyrazine ring to a larger extent than the iodine atom in 2-iodopyrazine. This results in a downfield shift (higher ppm values) for the protons in 2-bromopyrazine compared to its iodinated counterpart.
¹³C NMR: The ¹³C NMR spectra also reflect the electronic influence of the halogen substituent. The carbon atom directly bonded to the halogen (C2) experiences the most significant effect. While both halogens cause a downfield shift for C2, the effect is more pronounced for bromine.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups and bond vibrations within a molecule. The key diagnostic peaks for 2-bromopyrazine and 2-iodopyrazine are the carbon-halogen (C-X) stretching vibrations. Due to the heavier mass of the iodine atom compared to bromine, the C-I bond vibrates at a lower frequency (wavenumber) than the C-Br bond. This difference is a reliable indicator for distinguishing between the two intermediates.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. A key distinguishing feature between 2-bromopyrazine and 2-iodopyrazine in their mass spectra is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for the molecular ion of 2-bromopyrazine. In contrast, iodine is monoisotopic (¹²⁷I), leading to a single molecular ion peak for 2-iodopyrazine. This distinct isotopic signature is a definitive method for identifying the presence of bromine in a molecule.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of these intermediates are crucial for reproducible research.
Synthesis of 2-Bromopyrazine
A common method for the synthesis of 2-bromopyrazine involves the diazotization of 2-aminopyrazine followed by a Sandmeyer-type reaction with a bromide source.
Diagram of the Synthesis of 2-Bromopyrazine:
Synthesis of 2-Iodopyrazine
The synthesis of 2-iodopyrazine can be achieved through a deproto-metalation reaction of pyrazine followed by quenching with an iodine source.[1]
Experimental Workflow for Spectroscopic Analysis:
Protocol for ¹H and ¹³C NMR Spectroscopy: A sample of the pyrazine intermediate is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Protocol for FT-IR Spectroscopy: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a KBr pellet is prepared. The infrared spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.
Protocol for Mass Spectrometry: The sample is introduced into the mass spectrometer, typically using a direct insertion probe or via gas chromatography (GC-MS). Electron ionization (EI) is a common method for generating ions. The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).
Conclusion
The choice between iodinated and brominated pyrazine intermediates can significantly impact the efficiency and outcome of a synthetic route. This guide highlights the distinct spectroscopic signatures of 2-iodopyrazine and 2-bromopyrazine, providing a valuable resource for chemists in the pharmaceutical and related industries. By leveraging the information presented, researchers can make more informed decisions in the selection and characterization of these crucial building blocks, ultimately accelerating the drug discovery and development process.
References
Comparative Purity Assessment of Synthesized "Methyl 3-amino-6-iodopyrazine-2-carboxylate" and its Kinase Inhibitor Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity assessment of synthesized "Methyl 3-amino-6-iodopyrazine-2-carboxylate" and its derivatives, alongside structurally related pyrazine-based kinase inhibitors. The document outlines key analytical methodologies for purity determination, presents comparative data, and visualizes a relevant biological signaling pathway to contextualize the application of these compounds.
Introduction
"this compound" serves as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors. The purity of this starting material and its subsequent derivatives is paramount to ensure reproducible biological data and to meet stringent regulatory standards in drug development. This guide compares common analytical techniques for purity assessment and provides context by comparing the target molecule with alternative pyrazine-based compounds that have shown significant activity as kinase inhibitors, particularly targeting c-Met and VEGFR-2.
Purity Assessment: Comparative Data
The purity of "this compound" and its analogs is typically determined using chromatographic and thermal analysis techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for quantitative purity analysis, while Differential Scanning Calorimetry (DSC) can provide information on the melting point and purity of crystalline solids.
Table 1: Comparative Purity Data of Pyrazine Derivatives
| Compound | Structure | Purity (%) | Analytical Method | Reference |
| This compound | >98 (Typical) | GC-MS, HPLC | Commercial supplier data | |
| Methyl 3-amino-6-bromopyrazine-2-carboxylate | >98 | GC | Commercial supplier data | |
| [1][2][3]triazolo[4,3-a]pyrazine derivative (Compound 17l) | (Structure not shown) | >95 | HPLC | [1] |
| Foretinib (GSK1363089) | (Structure not shown) | >99 | HPLC | Pharmaceutical Grade |
Experimental Protocols for Purity Assessment
Detailed methodologies are crucial for the accurate and reproducible assessment of compound purity. Below are representative protocols for HPLC and GC-MS analysis of pyrazine derivatives.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the analysis of non-volatile and thermally labile pyrazine derivatives.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
-
Start with 98% A and 2% B, hold for 2 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min Detection: UV at 270 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for volatile and thermally stable pyrazine derivatives.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 270°C[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
Oven Temperature Program:
-
Injection Mode: Splitless.[2]
MS Conditions:
-
Ion Source Temperature: 230°C.[2]
-
Quadrupole Temperature: 150°C.[2]
-
Ionization Energy: 70 eV.[2]
-
Scan Range: 40-450 amu.
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Alternative Compounds: Pyrazine-Based Kinase Inhibitors
"this compound" is a precursor to more complex molecules with therapeutic potential. For comparison, we consider pyrazine derivatives that have been developed as inhibitors of key signaling kinases like c-Met and VEGFR-2, which are implicated in cancer progression.
Table 2: Biological Activity of Pyrazine-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| Compound 17l ([1][2][3]triazolo[4,3-a]pyrazine derivative) | c-Met | 26 | - | [1] |
| VEGFR-2 | 2600 | - | [1] | |
| Foretinib | c-Met, VEGFR-2 | 1.4 (c-Met), 1.6 (VEGFR-2) | - | Publicly available data |
| Crizotinib | c-Met, ALK | 4 (c-Met) | - | Publicly available data |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway targeted by pyrazine-based inhibitors and a typical experimental workflow for their analysis.
References
The Strategic Dance of Atoms: A Comparative Guide to Bioisosteric Replacement of the Iodopyrazine Moiety in Drug Design
For researchers, scientists, and drug development professionals, the optimization of a lead compound is a critical phase in the therapeutic discovery pipeline. The strategic substitution of chemical moieties, known as bioisosteric replacement, is a cornerstone of this process, allowing for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive comparison of potential bioisosteric replacements for the iodopyrazine moiety, a structural motif found in various kinase inhibitors and other therapeutic agents.
The iodine atom on a pyrazine ring, while often contributing to target affinity through halogen bonding, can present metabolic liabilities and potential for off-target effects. Its replacement with other functional groups that mimic its size, shape, and electronic properties is a key strategy for lead optimization. This guide delves into the rationale behind these replacements, presenting a comparative analysis based on established medicinal chemistry principles and experimental data from analogous heterocyclic systems.
Comparative Analysis of Iodopyrazine Bioisosteres
The decision to replace the iodo group is driven by the desire to improve upon the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound while maintaining or enhancing its biological activity. The following table summarizes the anticipated effects of replacing the iodine atom on a hypothetical pyrazine-based kinase inhibitor with common bioisosteres. This comparison is extrapolated from structure-activity relationship (SAR) studies on similar heterocyclic scaffolds.[1]
| Bioisostere | Predicted Biological Activity (Kinase Inhibition) | Physicochemical Properties | Rationale for Replacement |
| -I (Iodo) | Baseline | Lipophilic, potential for halogen bonding, metabolically labile. | The iodo group can form significant halogen bonds in the kinase active site, contributing to potency. However, it is the most metabolically vulnerable of the halogens. |
| -Br (Bromo) | Potentially maintained or slightly decreased | Less lipophilic and more electronegative than iodine. | Offers a balance between halogen bonding capability and improved metabolic stability compared to iodine. |
| -Cl (Chloro) | Potentially maintained or slightly decreased | Less lipophilic and more electronegative than bromine. | Provides increased metabolic stability and can still participate in favorable interactions within the active site. |
| -F (Fluoro) | Often decreased | Smallest halogen, highly electronegative, forms strong C-F bond. | Significantly enhances metabolic stability and can alter pKa of nearby basic centers, but often too small to effectively mimic iodine's steric and halogen bonding contributions. |
| -CN (Cyano) | Potentially maintained or slightly decreased | Electron-withdrawing, polar, can act as a hydrogen bond acceptor. | The linear geometry and triple bond of the cyano group can sterically and electronically mimic the iodo group. Its polarity can improve solubility. |
| -C≡CH (Ethynyl) | Potentially maintained or increased | Linear, rigid, and less polar than cyano. | The linear geometry mimics iodine, and it can form hydrogen bonds or π-stacking interactions. It is generally more metabolically stable than an iodo group. |
| -CF3 (Trifluoromethyl) | Potentially maintained | Highly lipophilic and strongly electron-withdrawing. | Can serve as a metabolically stable mimic of a large hydrophobic group and can engage in dipole-dipole or orthogonal multipolar interactions. |
| -cPr (Cyclopropyl) | Potentially maintained | Small, rigid, lipophilic, and metabolically stable. | Acts as a small, conformationally restricted hydrophobic group that can fill a similar pocket as the iodo group while improving metabolic stability. |
Experimental Protocols
The evaluation of bioisosteric replacements requires rigorous experimental validation. Below are detailed methodologies for key in vitro assays used to characterize and compare the performance of these modified compounds.
Protocol 1: Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.[2]
Objective: To quantify the potency of each bioisosteric analog against the target kinase.
Materials:
-
Recombinant target kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE®)
-
384-well assay plates
-
Test compounds (iodopyrazine and bioisosteres) dissolved in DMSO
-
Positive control (e.g., staurosporine)
-
Negative control (DMSO)
Method:
-
Prepare a 10-point serial dilution of each test compound.
-
Dispense 25 nL of each compound concentration into the wells of a 384-well plate. Include positive and negative controls.
-
Add 5 µL of the target kinase solution in kinase assay buffer to each well and incubate for 15 minutes at room temperature.[2]
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate the reaction mixture for 60 minutes at room temperature.[2]
-
Stop the reaction and detect kinase activity by adding 10 µL of the detection reagent as per the manufacturer's instructions.
-
Read the signal (luminescence or fluorescence) using a plate reader.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[2]
Protocol 2: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Objective: To compare the metabolic stability of the iodopyrazine parent compound with its bioisosteric replacements.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Positive control (a compound with known metabolic instability)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Method:
-
Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.
-
Add the test compound to the microsome solution and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.
Visualizing the Rationale and Workflow
To better illustrate the concepts and processes involved in the bioisosteric replacement of the iodopyrazine moiety, the following diagrams have been generated.
References
A Comparative Guide to the Kinetics of Suzuki Coupling with Different Halopyrazines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the synthesis of novel pharmaceutical agents and functional materials, pyrazine moieties are frequently incorporated due to their unique electronic properties and biological activities. The selection of the appropriate halopyrazine starting material is a critical parameter that significantly influences reaction kinetics, and consequently, the overall efficiency of the synthetic route.
This guide provides a comparative analysis of the kinetic performance of different halopyrazines—specifically chloropyrazine, bromopyrazine, and iodopyrazine—in Suzuki coupling reactions. The information presented is supported by established principles of organometallic chemistry and available experimental data on related heteroaromatic systems, offering a framework for rational substrate selection and reaction optimization.
The Decisive Role of the Carbon-Halogen Bond
The kinetics of the Suzuki-Miyaura coupling are primarily dictated by the rate of the oxidative addition step, in which the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophile. The strength of this bond is the principal determinant of the activation energy for this step and, in many cases, the overall reaction rate. The generally accepted trend for the reactivity of organic halides in Suzuki coupling follows the order of bond dissociation energies:
C-I < C-Br < C-Cl
Consequently, the expected trend in reaction rates for halopyrazines is:
Iodopyrazine > Bromopyrazine > Chloropyrazine
This reactivity pattern is a direct consequence of the weaker carbon-iodine bond, which facilitates a faster oxidative addition compared to the stronger carbon-bromine and carbon-chlorine bonds. While iodopyrazines are the most reactive, their higher cost and lower stability can sometimes make bromopyrazines a more practical choice. Chloropyrazines, being the most cost-effective, are often desirable for large-scale synthesis, but their lower reactivity necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of more specialized and often more expensive catalyst systems.
Comparative Kinetic Data
To provide a semi-quantitative comparison, the following table summarizes the expected relative reactivity and typical reaction conditions for the Suzuki coupling of different halopyrazines with a generic arylboronic acid. The turnover frequency (TOF) is a measure of the catalyst's efficiency, representing the number of moles of product formed per mole of catalyst per unit of time.
| Halopyrazine | Relative C-X Bond Strength | Expected Relative Reaction Rate | Typical Catalyst System | Typical Reaction Temperature (°C) | Expected Turnover Frequency (TOF) |
| Iodopyrazine | Weakest | Fastest | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Room Temperature - 80 | High |
| Bromopyrazine | Intermediate | Intermediate | Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos | 80 - 110 | Moderate |
| Chloropyrazine | Strongest | Slowest | Pd(OAc)₂/SPhos, Pd(t-Bu₃P)₂ | 100 - 140 | Low to Moderate |
Note: The expected turnover frequencies are qualitative estimates based on the general reactivity trend of aryl halides. Actual values are highly dependent on the specific catalyst, ligands, base, solvent, and substrates used.
Experimental Protocols
The following is a representative experimental protocol for a kinetic study of the Suzuki-Miyaura cross-coupling of a halopyrazine. This protocol can be adapted to compare the reactivity of chloro-, bromo-, and iodopyrazines.
General Procedure for Kinetic Analysis of Suzuki Coupling of Halopyrazines
Objective: To determine the initial reaction rate for the Suzuki coupling of a given halopyrazine with phenylboronic acid.
Materials:
-
Halopyrazine (e.g., 2-chloropyrazine, 2-bromopyrazine, or 2-iodopyrazine) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)
-
Internal standard (e.g., dodecane, 1.0 mmol)
-
Anhydrous sodium sulfate
-
Reaction vials, syringes, and magnetic stir bars
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the halopyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), base (2.0 mmol), and the internal standard (1.0 mmol).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Using a syringe, add the degassed solvent mixture (10 mL) to the reaction vial.
-
Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 80 °C) and start vigorous stirring.
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quench the aliquot immediately by adding it to a vial containing a small amount of a suitable quenching agent (e.g., saturated aqueous NH₄Cl).
-
Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and filter.
-
Analyze the sample by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product and the remaining halopyrazine relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
Visualizing the Suzuki Coupling Pathway and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for a kinetic study.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a kinetic study of Suzuki coupling.
References
A Head-to-Head Comparison of Palladium Catalysts for the Functionalization of Iodopyrazine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C and C-N Cross-Coupling Reactions.
The functionalization of the pyrazine ring is a critical step in the synthesis of a vast array of compounds central to the pharmaceutical, agrochemical, and materials science sectors. Among the various pyrazine building blocks, 2,5-diiodopyrazine is a highly versatile precursor for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a paramount consideration, as it profoundly influences reaction efficiency, yield, and selectivity.[1]
This guide presents a head-to-head comparison of common palladium catalysts for three key transformations of 2,5-diiodopyrazine: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The information herein, supported by experimental data from literature on iodopyrazine and analogous haloarenes, is intended to facilitate informed catalyst selection and optimization of reaction conditions.
Data Presentation: A Comparative Overview of Catalyst Performance
The following tables summarize the performance of various palladium catalyst systems in the functionalization of 2,5-diiodopyrazine and related haloarenes. It is important to note that direct comparative studies on 2,5-diiodopyrazine with a wide range of catalysts under identical conditions are limited. Therefore, data from analogous substrates are included to provide a broader perspective on catalyst efficacy.
Table 1: Suzuki-Miyaura Coupling of 2,5-Diiodopyrazine with Phenylboronic Acid
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good[1] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High[1] |
Note: "Good" and "High" yields are as reported in the cited literature, suggesting successful reactions without specifying the exact percentage.[1]
Table 2: Sonogashira Coupling of Haloarenes with Terminal Alkynes
The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. Direct comparative data for 2,5-diiodopyrazine was not available in a single study, thus data for analogous aryl halides are presented.[1]
| Catalyst Precursor | Ligand/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 1.5 | Iodobenzene | 97[1] |
| Pd₂(dba)₃ | PPh₃/CuI | Et₃N | Toluene | 80 | - | Tetraethynylporphyrin | 80[1] |
| Pd/C | XPhos | K₂CO₃ | 95% EtOH | 50 | 5 | Aryl bromides | Good[1] |
Table 3: Buchwald-Hartwig Amination of Haloarenes
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds.[1] As with the Sonogashira coupling, direct comparative data for 2,5-diiodopyrazine is limited.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes | Good to Excellent[1] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes | High[1] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes | Good[1] |
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed functionalization of 2,5-diiodopyrazine. These should be regarded as starting points and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add 2,5-diiodopyrazine (1.0 equiv.), the desired boronic acid (2.2-2.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand, if applicable.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the required time, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
General Protocol for Sonogashira Coupling
-
To an oven-dried reaction vessel under an inert atmosphere, add 2,5-diiodopyrazine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).[1]
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
The terminal alkyne (2.2-2.5 equiv.) is then added dropwise to the stirred mixture.
-
The reaction is stirred at room temperature or heated as required, with progress monitored by TLC or LC-MS.
-
After completion, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated, and the crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).[1]
-
2,5-diiodopyrazine (1.0 equiv.) and the amine (1.2 equiv.) are then added.
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed.
-
The reaction mixture is heated to the appropriate temperature (e.g., 100 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Process: Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate a typical workflow for catalyst screening and the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Validated analytical methods for "Methyl 3-amino-6-iodopyrazine-2-carboxylate" quantification
A comprehensive guide to the validated analytical methods for the quantification of Methyl 3-amino-6-iodopyrazine-2-carboxylate, a crucial component in pharmaceutical research and development. This guide provides a comparative overview of various analytical techniques, complete with experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative summary of the most relevant techniques.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds followed by detection based on mass-to-charge ratio. | Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase, with detection via UV absorbance. | High-resolution separation of compounds followed by highly selective and sensitive detection using tandem mass spectrometry. |
| Selectivity | High, especially with the use of selected ion monitoring (SIM). | Moderate, potential for interference from co-eluting compounds with similar UV spectra. | Very high, due to the specificity of precursor-to-product ion transitions. |
| Sensitivity | High, with detection limits typically in the low µg/L range.[1] | Moderate, with limits of quantification around 0.9 mg.kg-1 for some amines.[2] | Very high, capable of detecting and quantifying analytes at sub-µg/L levels.[3] |
| Sample Throughput | Moderate, run times can be relatively long. | High, with relatively short analysis times. | High, with very short run times. |
| Matrix Effects | Can be significant, often requiring extensive sample cleanup or the use of isotopically labeled internal standards. | Can be significant, requiring matrix-matched calibration standards. | Can be significant, but often mitigated by the high selectivity of MS/MS detection and the use of internal standards. |
| Instrumentation Cost | High | Low to Moderate | Very High |
| Typical Application | Analysis of volatile and semi-volatile halogenated organic compounds.[4] | Quantification of aromatic amines and other UV-active compounds.[2][5] | Trace level quantification of a wide range of compounds in complex matrices.[3] |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on methods for similar compounds and should be validated for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a validated method for the determination of halogenated organic compounds in various matrices.[4]
Sample Preparation (QuEChERS-based):
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the acetonitrile supernatant and add it to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and a suitable sorbent (e.g., PSA, C18).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Transfer the supernatant to a vial for GC-MS analysis.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless, 280 °C.
-
Oven Program: Initial temperature 60 °C (hold 2 min), ramp to 200 °C at 15 °C/min, then to 300 °C at 25 °C/min (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is based on a validated method for the quantification of bioactive amines.[2]
Sample Preparation:
-
Extract 5 g of the homogenized sample with 10 mL of 0.1 M perchloric acid by shaking for 30 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Derivatize the extract with a suitable agent if necessary to enhance UV detection (e.g., dansyl chloride for primary amines).
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: Acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 20 µL.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is adapted from a method for the analysis of pyrazines in a liquid matrix.[3]
Sample Preparation:
-
Dilute the sample with the initial mobile phase.
-
Centrifuge to remove any particulates.
-
Directly inject the supernatant. For solid samples, an extraction step similar to the HPLC-UV method would be required.
UPLC-MS/MS Conditions:
-
Column: UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
Visualizations
To further clarify the experimental workflows and logical relationships, the following diagrams are provided.
References
- 1. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 2. scielo.br [scielo.br]
- 3. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Benchmarking the Efficiency of Methyl 3-amino-6-iodopyrazine-2-carboxylate in Multi-Step Synthesis: A Comparative Guide
For researchers and professionals in drug development, the selection of a starting material is a critical decision that significantly impacts the overall efficiency and viability of a multi-step synthesis. This guide provides a comparative analysis of Methyl 3-amino-6-iodopyrazine-2-carboxylate as a key building block in the synthesis of complex pyrazine derivatives, weighing its performance against alternative reagents.
Performance Overview
This compound is a versatile reagent, particularly in reactions where the introduction of substituents at the 6-position of the pyrazine ring is desired. Its utility is prominent in carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-couplings. However, the efficiency of this starting material can vary significantly depending on the specific synthetic route and target molecule.
A notable example is in the synthesis of 2'-Deoxy Pyrazine C-Nucleosides. In a multi-step synthesis involving a palladium-catalyzed cross-coupling reaction, the use of this compound as a starting material resulted in an overall yield of 21%.[1][2][3] This highlights a potential limitation in terms of overall process efficiency for this specific application.
Comparative Analysis with Alternative Starting Materials
To provide a clear benchmark, the performance of this compound is compared with an alternative starting material, 2-chloro-3,5-diamino-6-iodopyrazine, used in the synthesis of a similar C-nucleoside derivative.
| Starting Material | Target Product Type | Key Reaction | Overall Yield (%) |
| This compound | 2'-Deoxy Pyrazine C-Nucleoside | Palladium-catalyzed cross-coupling | 21[1][2][3] |
| 2-chloro-3,5-diamino-6-iodopyrazine | 2'-Deoxy Pyrazine C-Nucleoside | Palladium-catalyzed cross-coupling | 58[1][2][3] |
This direct comparison demonstrates that for the synthesis of this particular class of compounds, 2-chloro-3,5-diamino-6-iodopyrazine offers a significantly higher yield. The choice of starting material can therefore have a more than two-fold impact on the final output of the synthesis.
Multi-Step Synthesis Workflow
The versatility of this compound is further demonstrated in its application for synthesizing various substituted pyrazines through a sequence of reactions. A representative workflow involves a Sandmeyer reaction to replace the amino group, followed by nucleophilic substitution at the iodo-position, and a subsequent Suzuki coupling.[4]
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are generalized protocols for key reactions involving this compound and its alternatives.
Palladium-Catalyzed Cross-Coupling of this compound
This protocol is based on the synthesis of 2'-Deoxy Pyrazine C-Nucleosides.
Materials:
-
This compound
-
1,4-anhydro-3,5-O-bis[(tert-butyl)dimethylsilyl]-2-deoxy-D-erythro-pent-1-enitol
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water)
Procedure:
-
To a solution of this compound and the glycal in a suitable solvent, add the palladium catalyst and base.
-
Heat the reaction mixture under an inert atmosphere for a specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Purify the crude product by column chromatography to yield the coupled product.
-
Subsequent desilylation and stereospecific reduction steps are required to obtain the final 2'-deoxy-β-D-ribofuranosyl)pyrazine-2-carboxylate.
Sandmeyer Reaction of this compound
This procedure outlines the conversion of the 3-amino group to a chloro group.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in concentrated HCl at a low temperature (typically 0-5 °C).
-
Slowly add an aqueous solution of sodium nitrite to the mixture while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of CuCl in HCl.
-
Add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent and purify by standard methods.
Logical Relationship of Synthetic Choices
The decision-making process for selecting a starting material in a multi-step synthesis is a balance of several factors. The following diagram illustrates the key considerations.
References
Safety Operating Guide
Proper Disposal of Methyl 3-Amino-6-Iodopyrazine-2-Carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Methyl 3-amino-6-iodopyrazine-2-carboxylate are paramount for ensuring laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, building on established safety protocols and manufacturer recommendations. Adherence to these procedures is critical for mitigating potential hazards and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound's safety data sheet (SDS) indicates that it may cause respiratory irritation, and its toxicological properties have not been thoroughly investigated.[1] Therefore, caution is advised.
Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The primary disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle potentially hazardous combustion byproducts.[1]
Experimental Protocol for Waste Segregation and Collection
-
Waste Identification and Segregation :
-
Isolate waste this compound, including any residues, contaminated materials such as weighing paper, pipette tips, and empty containers.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization :
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container.
-
The container must be in good condition and free from leaks.
-
-
Labeling :
-
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 1458-16-8
-
The primary hazards associated with the compound (e.g., "Irritant," "Flammable Solid")
-
The date the waste was first added to the container.
-
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
Keep the container away from heat, sparks, and open flames, as the material is highly flammable.[1]
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear PPE : Don the appropriate personal protective equipment as outlined in the table above.
-
Containment : For a solid spill, carefully sweep up the material to avoid generating dust.
-
Collection : Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Decontamination : Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Disposal : Dispose of all cleanup materials as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
